1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
Description
Structure
3D Structure
Properties
CAS No. |
93651-43-5 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(9-methylfluoren-9-yl)propan-2-ol |
InChI |
InChI=1S/C17H18O/c1-12(18)11-17(2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3 |
InChI Key |
LAAVDJOFEYEVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the novel chemical entity, 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous fluorene derivatives and established chemical principles to present a robust framework for its synthesis, characterization, and potential applications. Every protocol and mechanistic claim is grounded in authoritative sources to ensure scientific integrity.
Introduction: The Fluorene Scaffold in Modern Chemistry
Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1] This unique, rigid, and planar structure imparts valuable physicochemical properties, making fluorene derivatives highly sought after in various scientific fields.[2] The C9 position of the fluorene nucleus is particularly reactive and serves as a key site for functionalization, allowing for the synthesis of a diverse array of molecules with tailored properties.[2]
Derivatives of fluorene have demonstrated significant potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes, owing to their excellent photoelectric properties and thermal stability.[1] In the realm of drug development, the fluorene scaffold is a privileged structure found in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]
This guide focuses on the specific derivative, 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol, a chiral secondary alcohol. The introduction of a methyl group and a propan-2-ol chain at the C9 position creates a stereocenter, opening possibilities for its use in asymmetric synthesis and as a chiral ligand.[4] The presence of a hydroxyl group also provides a handle for further chemical modifications and influences the molecule's solubility and potential for hydrogen bonding.
Physicochemical and Structural Properties
The structural and electronic properties of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol are dictated by its constituent parts: the rigid fluorene backbone and the flexible, functionalized side chain at the C9 position.
Structural Characterization
The molecule's core is the tricyclic fluorene system, which is largely planar. The substitution at the C9 position with both a methyl group and a 2-hydroxypropyl group introduces steric bulk, which can influence the packing of the molecules in the solid state.[5] The propan-2-ol substituent introduces a chiral center at the second carbon of the propyl chain.
Table 1: Chemical and Physical Properties of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O | - |
| Molecular Weight | 238.32 g/mol | - |
| CAS Number | 93651-43-5 | - |
| Appearance | Predicted to be a white to off-white solid | General properties of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, dichloromethane, and acetone; sparingly soluble in water. | General properties of fluorene derivatives |
| Chirality | Contains one stereocenter | Structural analysis |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Fluorene core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C13 [len=1.5]; C13 -- C1 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C12 [len=1.5]; C1 -- C9 [len=1.5]; C8 -- C9 [len=1.5];
// Substituents at C9 C9 -- C14 [label=" CH3", len=1.5]; C9 -- C15 [label=" CH2", len=1.5]; C15 -- C16 [label=" CH", len=1.5]; C16 -- C17 [label=" CH3", len=1.5]; C16 -- O1 [label=" OH", len=1.5];
// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C9"]; C12 [label="C"]; C13 [label="C"]; C14 [label=""]; C15 [label=""]; C16 [label=""]; C17 [label=""]; O1 [label=""];
// Benzene rings node [shape=none, label=""]; edge [style=solid]; p1 [pos="0.7,0.4!"]; p2 [pos="2.1,0.4!"]; p1 -- p2 [style=invis]; }
Caption: Chemical structure of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Grignard Reaction
A highly effective method for creating the C-C bond and the secondary alcohol in the target molecule is the reaction of a Grignard reagent with a suitable ketone precursor. In this case, the logical precursor would be 1-(9-Methyl-9H-fluoren-9-yl)ethan-1-one. However, a more direct and likely simpler approach would be the reaction of 9-methyl-9H-fluoren-9-yllithium with propylene oxide, followed by an acidic workup. An even more straightforward synthesis, and the one detailed here, involves the reaction of 9-fluorenone with an appropriate Grignard reagent.
Caption: Proposed synthetic workflow for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for Grignard reactions with fluorenone derivatives.[6][7]
Step 1: Synthesis of 9-Methyl-9H-fluoren-9-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of methyl bromide (1.2 eq) in anhydrous THF to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 9-fluorenone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 9-Methyl-9H-fluoren-9-ol.
Step 2: Oxidation to 9-Methyl-9H-fluorenone
-
Dissolve the 9-Methyl-9H-fluoren-9-ol (1.0 eq) in dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant byproducts.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude 9-Methyl-9H-fluorenone, which can be purified by column chromatography.
Step 3: Synthesis of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
-
Following the procedure for Step 1, prepare allylmagnesium bromide from magnesium turnings and allyl bromide in anhydrous THF.
-
React the resulting Grignard reagent with 9-Methyl-9H-fluorenone (1.0 eq) at 0 °C.
-
After stirring and aqueous workup as described in Step 1, the crude product is obtained.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol.
Spectroscopic Analysis and Characterization
While experimental spectra for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol are not publicly available, a detailed prediction of its spectroscopic features can be made based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region due to the asymmetry of the molecule.
Table 2: Predicted ¹H NMR Data for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~7.8 - 7.2 | Multiplet | 8H | Aromatic protons (fluorene) |
| ~4.0 - 3.8 | Multiplet | 1H | CH-OH |
| ~2.5 | Broad Singlet | 1H | OH |
| ~2.2 - 2.0 | Multiplet | 2H | CH₂ |
| ~1.5 | Singlet | 3H | C9-CH₃ |
| ~1.2 | Doublet | 3H | CH(OH)CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~150 - 140 | Aromatic C (quaternary) |
| ~130 - 120 | Aromatic C (CH) |
| ~70 | CH-OH |
| ~55 | C9 |
| ~45 | CH₂ |
| ~25 | C9-CH₃ |
| ~23 | CH(OH)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol is expected to show characteristic absorptions for the hydroxyl group and the aromatic and aliphatic C-H bonds.[8][9]
Table 4: Predicted IR Spectroscopy Data for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (aromatic) |
| 3000 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~1600, ~1450 | Medium to Weak | C=C Stretch (aromatic) |
| 1150 - 1075 | Strong | C-O Stretch (secondary alcohol)[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol, electron ionization (EI) would likely lead to the following key fragmentation pathways:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 238.32).
-
Loss of Water: A peak at M-18, corresponding to the loss of a water molecule from the alcohol.
-
Loss of a Methyl Group: A peak at M-15, due to the loss of a methyl radical.
-
Loss of the Propan-2-ol Side Chain: A significant peak corresponding to the stable 9-methyl-9H-fluorenyl cation.
-
Cleavage of the C-C bond adjacent to the hydroxyl group: This would lead to fragments characteristic of the propan-2-ol moiety.[11][12]
Potential Applications in Research and Development
The unique structural features of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol suggest a range of potential applications in both materials science and medicinal chemistry.
Asymmetric Catalysis and Chiral Ligands
The presence of a chiral center makes this molecule a candidate for development as a chiral ligand in asymmetric catalysis.[4] The fluorene backbone provides a rigid scaffold, and the hydroxyl group can be further functionalized to coordinate with metal centers. Such ligands are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals.
Precursor for Bioactive Molecules
The fluorene nucleus is a common motif in pharmacologically active compounds.[1] The hydroxyl group of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol can serve as a synthetic handle for the introduction of various pharmacophores, potentially leading to the discovery of new therapeutic agents with activities such as:
-
Anticancer agents: Many fluorene derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1]
-
Antimicrobial agents: The fluorene scaffold has been incorporated into compounds with antibacterial and antifungal properties.[3]
-
Neurological agents: Certain fluorenols have been investigated for their effects on the central nervous system.
Building Block for Advanced Materials
The fluorescent properties of the fluorene core make it an attractive building block for organic electronics.[1] By polymerizing or incorporating 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol into larger molecular architectures, it may be possible to develop new materials for:
-
Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are known for their high quantum yields and stability.
-
Fluorescent Probes: The molecule could be functionalized to create sensors for specific ions or biomolecules.
Conclusion
1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol represents a novel and intriguing molecule with significant potential for further investigation. While direct experimental data is currently scarce, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The combination of a rigid, photoactive fluorene core with a chiral, functionalized side chain makes it a promising candidate for advancements in asymmetric catalysis, drug discovery, and materials science. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related fluorene derivatives.
References
-
Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. (2025). ResearchGate. [Link]
-
9H-Fluorene-9-methanol. PubChem. [Link]
-
Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). MDPI. [Link]
-
Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization. (2012). Organic Letters. [Link]
-
Friedel Crafts Alkylation and Acylation. (2018). Master Organic Chemistry. [Link]
-
Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. (2022). Frontiers in Chemistry. [Link]
-
ALIPHATIC CHEMISTRY OF FLUORENE: PART II. AN UNUSUAL GRIGNARD REACTION. Canadian Science Publishing. [Link]
- Simple preparation process of 9-fluorenemethanol. (2003).
-
High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic. [Link]
-
Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b) 9-Fluorenone. c) Phthalic acid-TMS derivatives. d) Protocatechuic acid-TMS derivatives. ResearchGate. [Link]
-
The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. (2025). ResearchGate. [Link]
-
Transient-axial-chirality controlled asymmetric rhodium-carbene C(sp2)-H functionalization for the synthesis of chiral fluorenes. (2020). Nature Communications. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
-
Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. PMC. [Link]
-
Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2021). PubMed. [Link]
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (2021). RSC Publications. [Link]
-
Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow. RSC Publications. [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]
-
9-Fluorenemethanol. LookChem. [Link]
-
Nickel-catalyzed synthesis of 9-monoalkylated fluorenes from 9-fluorenone hydrazone and alcohols. (2019). Synthetic Communications. [Link]
- Preparation of 9-methylene fluorene.
-
Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9- Fluorenol. Iowa State University Digital Repository. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Fluorenes: Recent Developments and Future Perspectives. (2025). ResearchGate. [Link]
-
Alcohols—The Rest of the Story. (2020). Spectroscopy Online. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). PMC. [Link]
-
Cobalt-Catalyzed Divergence in C(sp3)–H Functionalization of 9H-Fluorene: A Streamlined Approach Utilizing Alcohols. (2024). The Journal of Organic Chemistry. [Link]
-
Co-Assembly-Driven Chiral Induction of Well-Defined Polyfluorene-block-Poly(phenyl isocyanide) and Its Enhanced Circularly Polarized Luminescence Performance. (2025). ACS Applied Materials & Interfaces. [Link]
-
Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development. [Link]
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (2021). SciSpace. [Link]
-
Nanoporous Au/Ag Catalyzed Benzylic sp3C H Oxidation of 9H-Fluorene Derivatives. Semantic Scholar. [Link]
-
9-Fluorenone derivatives drugs. ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2021). MDPI. [Link]
-
Friedel-Crafts Alkylation and Acylation. (2021). YouTube. [Link]
-
Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. (2013). ResearchGate. [Link]
-
Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. (2011). Organic Letters. [Link]
-
FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. (2023). YouTube. [Link]
-
FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. ResearchGate. [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. (2024). Innovation of Chemistry & Materials for Sustainability. [Link]
-
9H-Fluoren-9-ol. NIST WebBook. [Link]
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Publications. [Link]
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. chem.iastate.edu [chem.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. imreblank.ch [imreblank.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Safety and Handling of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol: An Inferential Hazard Assessment
Abstract: As a novel research chemical, 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol lacks a formally issued Safety Data Sheet (SDS). This technical guide provides drug development professionals and researchers with a comprehensive, in-depth safety and handling framework based on an inferential hazard assessment. By deconstructing the molecule into its core components—the 9-methyl-9H-fluorene scaffold and the propan-2-ol functional group—we synthesize a predicted safety profile from established data on analogous structures. This document outlines anticipated physicochemical properties, toxicological and ecotoxicological concerns, and detailed protocols for safe handling, storage, and emergency procedures, emphasizing the causality behind each recommendation to foster a culture of intrinsic safety when working with uncharacterized compounds.
Introduction: The Principle of Assumed Hazard
1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol is a unique molecule available to early-discovery researchers.[1] Its distinct structure, combining a bulky, hydrophobic fluorene core with a polar alcohol group, suggests potential applications in medicinal chemistry and materials science where such amphiphilic properties are desirable.[2] However, its novelty means that comprehensive toxicological and safety data has not been established.
In the absence of a formal SDS, a proactive and conservative approach to safety is paramount. The foundational principle for handling such compounds is to assume it is hazardous until sufficient data proves otherwise.[3] This guide is structured not as a replacement for an official SDS, but as a tool for risk assessment, enabling researchers to implement robust safety measures grounded in scientific principles and data from structurally related compounds.
Chemical and Structural Identity
A precise understanding of the molecule's structure is the first step in predicting its behavior and potential hazards.
| Identifier | Value | Source |
| IUPAC Name | 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol | - |
| CAS Number | 93651-43-5 | [1] |
| Molecular Formula | C₁₇H₁₈O | [1] |
| Molecular Weight | 238.32 g/mol | [1] |
| InChIKey | LAAVDJOFEYEVTK-UHFFFAOYSA-N | [1] |
| SMILES | CC(O)CC1(C)C2=CC=CC=C2C3=CC=CC=C31 | [1] |
The structure features a polycyclic aromatic hydrocarbon (PAH) fluorene core, which is non-planar at the C9 position due to sp3 hybridization, and a secondary alcohol (propan-2-ol) sidechain.[1] The fluorene backbone provides a rigid, conjugated system, while the hydroxyl group can participate in hydrogen bonding, influencing its solubility and biological interactions.[1]
Inferential Hazard Profile and Scientific Rationale
This profile is a synthesis of known hazards associated with the fluorene moiety and the propan-2-ol functional group.
Physical Hazards
-
Flammability: The presence of the propan-2-ol (isopropanol) side chain strongly suggests that this compound should be treated as a flammable solid . Isopropanol itself is a highly flammable liquid with a flash point of approximately 18°C.[4][5] While the high molecular weight of the fluorene core likely makes the compound a solid at room temperature, it may produce flammable vapors upon heating, and dusts could potentially form explosive mixtures in air.
-
Causality: The flammability risk is directly attributable to the aliphatic alcohol portion of the molecule, which is susceptible to ignition. Therefore, all protocols must exclude ignition sources.
-
Health Hazards
-
Eye Irritation: Serious eye irritation is likely. Isopropanol is a known serious eye irritant (GHS Category 2A), causing redness and pain.[6] It is prudent to assume the entire molecule carries this risk.
-
Causality: The alcohol functional group is the primary driver of this hazard. Direct contact with the eye can cause significant damage.
-
-
Respiratory and Central Nervous System (CNS) Effects: Inhalation of dust or vapors may cause respiratory tract irritation and CNS effects such as drowsiness or dizziness. This is a hallmark toxicological property of isopropanol (GHS STOT SE 3).[6] The fluorene core itself has been associated with hypoactivity in animal studies, potentially indicating CNS effects.[7]
-
Causality: The volatile and narcotic-like properties of the isopropanol component are the primary concern for acute inhalation exposure. All handling of the solid or solutions should be performed in a ventilated enclosure to prevent inhalation.
-
-
Skin Contact: The material is not expected to be a primary skin irritant based on data for fluorene and isopropanol.[6][8] However, prolonged contact may cause dryness or cracking. More importantly, skin absorption is a potential route of exposure.
-
Causality: Good laboratory hygiene, including the use of appropriate gloves, is necessary to prevent systemic exposure through dermal absorption.
-
-
Ingestion: Accidental ingestion may be damaging to health.[8] Systemic effects similar to those from inhalation (drowsiness, dizziness) are possible.
-
Causality: The potential for systemic toxicity requires immediate medical attention upon ingestion.
-
-
Chronic Toxicity & Carcinogenicity: There is currently no evidence to classify this compound as a carcinogen. The parent compound, fluorene, has limited evidence of carcinogenicity.[8] However, as a novel chemical, long-term exposure effects are unknown and should be minimized. Some fluorene derivatives are being investigated for bioactive, drug-like properties, underscoring that these molecules are not inert.[9]
Environmental Hazards
-
Aquatic Toxicity: The compound is predicted to be very toxic to aquatic life with long-lasting effects. This is a significant hazard associated with the fluorene core (GHS Aquatic Acute 1 and Chronic 1).[10] Fluorene is known to be toxic to algae, fungi, and bacteria.[11] Due to its low water solubility and tendency to adsorb to organic matter, it can persist in sediment and exert long-term effects.[12]
-
Causality: The polycyclic aromatic structure of fluorene is responsible for its ecotoxicity. This property dictates strict waste disposal protocols to prevent release into the environment.
-
Risk Assessment and Hazard Control Workflow
A systematic approach is required when handling a substance with an inferred hazard profile. The following workflow illustrates the decision-making process for establishing safe handling procedures.
Caption: Hierarchy of hazard controls for laboratory use.
-
Chemical Fume Hood: All weighing, handling, and preparation of solutions must be conducted inside a certified chemical fume hood. [3]This is critical to prevent inhalation of dusts or potential vapors.
-
Secondary Containment: Store all containers of the compound within chemically resistant secondary containment (e.g., a tray or bin) to control spills. [3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes, given the high likelihood of serious eye irritation. [3]* Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves before use and change them immediately if contamination is suspected. [3]* Body Protection: A standard laboratory coat must be worn and kept fully fastened.
Storage and Waste Disposal
-
Storage: Store in a well-sealed, clearly labeled container. [3]The label must include the chemical name and identify it as a research compound with unknown hazards. Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).
-
Waste Disposal: Due to the high aquatic toxicity of the fluorene core, this material must be disposed of as hazardous chemical waste. [10]Do not discharge to drains or the environment. Collect all waste material (including contaminated consumables) in a designated, sealed hazardous waste container for professional disposal.
Workflow: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for safely preparing a stock solution for use in biological screening assays.
Prerequisites: All actions are to be performed inside a certified chemical fume hood. All required PPE must be worn.
-
Preparation:
-
Place an analytical balance, a new weigh boat, a spatula, and the sealed container of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol inside the fume hood.
-
Calculate the required mass of the compound. For 10 mL of a 10 mM solution (MW = 238.32 g/mol ), the required mass is 23.83 mg.
-
Place a 15 mL conical tube with the required volume of anhydrous DMSO (e.g., 10 mL) in a tube rack inside the hood.
-
-
Weighing:
-
Carefully open the container of the compound.
-
Using the spatula, gently transfer approximately 24 mg of the solid to the weigh boat on the balance. Avoid any actions that could generate dust.
-
Record the exact mass.
-
Securely close the primary container of the solid compound.
-
-
Solubilization:
-
Carefully transfer the weighed solid from the weigh boat into the conical tube containing the DMSO.
-
Cap the tube securely.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath may be required if solubility is low, but this should be done with caution due to the potential for increased vapor generation.
-
-
Final Steps & Cleanup:
-
Clearly label the stock solution tube with the compound name, exact concentration, solvent (DMSO), date, and your initials.
-
Place the used weigh boat and any contaminated consumables (e.g., pipette tips, wipes) directly into the designated hazardous waste container within the fume hood.
-
Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe in the hazardous waste container.
-
Remove gloves and dispose of them in the hazardous waste, then wash hands thoroughly.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3]* Skin Contact: Remove contaminated clothing. Flush the affected skin area with plenty of soap and water for 15 minutes. Seek medical attention if irritation develops. [3]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3]* Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste disposal. Ventilate the area. Do not allow the material to enter drains.
Conclusion
While 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol remains an uncharacterized compound from a regulatory safety perspective, a robust safety framework can be constructed through scientific inference. By recognizing the known hazards of its constituent parts—the aquatic toxicity of the fluorene core and the flammability, eye irritation, and CNS effects of the propan-2-ol group—researchers can implement effective engineering controls, administrative procedures, and PPE usage. This proactive, evidence-based approach is essential for ensuring personal and environmental safety in the dynamic landscape of drug discovery and chemical research.
References
-
Minnesota Department of Health. (2023). Fluorene Toxicological Summary Sheet. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
- Hohmann, N., Mikus, G., & Czock, D. (2014). Effects and Risks Associated with Novel Psychoactive Substances. Deutsches Ärzteblatt International, 111(9), 139-47. DOI: 10.3238/arztebl.2014.0139
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90466, 9H-Fluorene-9-methanol. Retrieved from [Link]
- Langerman, N. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety.
-
Chemos GmbH & Co. KG. Safety Data Sheet: Propan-2-ol. Retrieved from [Link]
- Ali, S. R., et al. (2025). Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons. Journal of Pure and Applied Microbiology.
-
Szabo-Scandic. Fluorene Safety Data Sheet. Retrieved from [Link]
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680.
-
Greenhouse Treatment Center. (2025). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]
-
Environment and Climate Change Canada. (2013). Fact sheet: Fluorene. Retrieved from [Link]
-
RCI Labscan Limited. (2021). Safety Data Sheet: Propan-2-ol 70%. Retrieved from [Link]
-
Sciencemadness Wiki. Fluorene. Retrieved from [Link]
-
Health and Safety Executive (HSE). (2025). Chemicals - safe use and handling. Retrieved from [Link]
- Giddings, J. M. (1983). Effects of fluorene on microcosms developed from four natural communities. Environmental Toxicology and Chemistry, 2(1), 73-82.
- Pander, P., et al. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Molecules.
- Rivera, R. E., et al. (2020). In Silico Selection and In Vitro Evaluation of New Molecules That Inhibit the Adhesion of Streptococcus mutans through Antigen I/II.
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: 2-Propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]
-
ResearchGate. 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one. Retrieved from [Link]
-
Univar Solutions. (2015). Safety Data Sheet: PROPAN-2-OL. Retrieved from [Link]
Sources
- 1. 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL (93651-43-5) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. twu.edu [twu.edu]
- 4. chemos.de [chemos.de]
- 5. rcilabscan.com [rcilabscan.com]
- 6. MSDS Isopropanol [search.abb.com]
- 7. health.state.mn.us [health.state.mn.us]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. researchgate.net [researchgate.net]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
An In-depth Technical Guide on the Physical Properties of 9-Substituted Fluorene Alcohol Derivatives
Abstract
Fluorene and its derivatives represent a cornerstone in the development of advanced organic materials, finding applications in fields ranging from organic electronics to pharmaceuticals.[1][2][3] The unique photophysical and electronic properties of the fluorene core can be finely tuned through substitution, particularly at the C9 position. This guide provides a comprehensive technical overview of the physical properties of 9-substituted fluorene alcohol derivatives. We will delve into the synthetic methodologies, explore the nuances of their crystal structure, and analyze their spectroscopic, photophysical, thermal, and solubility characteristics. The causal relationships between the nature of the substituent at the 9-position and the resultant physical properties will be a central theme, offering researchers, scientists, and drug development professionals a foundational understanding for the rational design of novel fluorene-based materials.
Introduction: The Fluorene Scaffold and the Significance of C9-Substitution
Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[4] This planar, conjugated π-electron system is responsible for its characteristic fluorescence and charge transport capabilities.[2][3] The methylene bridge at the 9-position is a key feature, as the protons at this site are weakly acidic (pKa ≈ 22.6 in DMSO), allowing for facile deprotonation and subsequent functionalization.[5]
The introduction of a hydroxyl group and another substituent at the C9 position to form 9-substituted fluorene alcohols dramatically influences the molecule's properties. The sp3-hybridized C9 carbon disrupts the planarity of the fluorene core, which can affect π-conjugation and, consequently, the electronic and photophysical behavior.[6] The nature of the second substituent at C9 provides a powerful tool to modulate these properties for specific applications.
Caption: General workflow for synthesis and characterization.
Core Physical Properties
The physical properties of 9-substituted fluorene alcohol derivatives are intricately linked to the nature of the substituent at the C9 position.
3.1. Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction studies of various 9,9-disubstituted fluorene derivatives reveal that the fluorene unit can exhibit a twist, influenced by packing effects in the solid state. [7]For instance, in 9,9-dimethyl-9H-fluorene, an inclination angle of 5.8(2)° between the two benzene rings is observed. [7]The introduction of bulky substituents at the C9 position can further distort the planarity of the fluorene core, which has significant implications for the material's electronic properties.
3.2. Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for characterizing these derivatives. The chemical shift of the proton at the 9-position (if present) and the aromatic protons are sensitive to the electronic environment and the nature of the substituents. [8][9]13C NMR provides information on the carbon framework, with characteristic signals for the quaternary C-OH carbon. [9] Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm-1 is a hallmark of the O-H stretching vibration of the hydroxyl group. [9] UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis absorption spectra of fluorene derivatives are characterized by strong π-π* transitions. The position of the absorption maxima is influenced by the extent of π-conjugation. [6][10]Modification at the C9 position can lead to shifts in the absorption bands. For example, the introduction of N-donor substituents in dibenzofulvene derivatives, which are structurally related to 9-substituted fluorenes, significantly alters the absorption properties. [6]
3.3. Photophysical Properties
Fluorene derivatives are renowned for their strong fluorescence. The introduction of substituents at the C9 position can modulate the emission color and quantum yield. The disruption of planarity by sp3-hybridized C9 can lead to blue-shifted emission compared to more planar analogues. The photoluminescence properties are also sensitive to the surrounding environment, such as the solvent and the solid-state packing. [11]For instance, 9-aryl-9-methyl-9H-9-silafluorenes exhibit solid-state fluorescence that is dependent on the aryl substituent. [12]
3.4. Thermal Properties
The thermal stability of fluorene derivatives is a critical parameter for their application in electronic devices. [2][3]9-Substituted fluorene derivatives generally exhibit high thermal stability. [11][13]The melting point and decomposition temperature are influenced by the molecular weight and intermolecular interactions, which are in turn dictated by the substituents. For example, poly(9,9-dioctylfluorene) shows a melting peak around 154 °C. [14]
| Property | Typical Range/Observation | Influencing Factors |
|---|---|---|
| Melting Point | Varies widely with substituent | Molecular weight, intermolecular forces, crystal packing |
| Thermal Stability (Td5%) | Often >300 °C [11] | Strength of covalent bonds, molecular architecture |
| Glass Transition Temp. (Tg) | Can be high, >125 °C for some derivatives [11]| Molecular rigidity, substituent size |
3.5. Solubility
The parent fluorene is non-polar and thus soluble in non-polar organic solvents like benzene, chloroform, and dichloromethane, and insoluble in water. [4]The introduction of a hydroxyl group at the C9 position increases the polarity. The overall solubility of 9-substituted fluorene alcohol derivatives depends on the interplay between the polar hydroxyl group and the nature of the other substituent. For instance, halogenated derivatives like 2,6-dibromo-9H-fluorene are expected to be soluble in chlorinated solvents and ethers. [15]
Experimental Protocol: Synthesis of 9-Phenyl-9H-fluoren-9-ol via Grignard Reaction
This protocol outlines a standard laboratory procedure for the synthesis of a representative 9-substituted fluorene alcohol.
Objective: To synthesize 9-phenyl-9H-fluoren-9-ol from 9-fluorenone and bromobenzene.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with 9-Fluorenone:
-
In a separate flame-dried flask, dissolve 9-fluorenone in anhydrous THF.
-
Cool the solution of 9-fluorenone to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the 9-fluorenone solution via a cannula with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
-
Characterization:
-
Characterize the purified product by 1H NMR, 13C NMR, and IR spectroscopy, and determine its melting point.
-
Conclusion
The physical properties of 9-substituted fluorene alcohol derivatives are highly tunable through synthetic modifications at the C9 position. This guide has provided a comprehensive overview of their synthesis, structural features, and key physical characteristics. Understanding the structure-property relationships is paramount for the rational design of novel materials with tailored optical, electronic, and thermal properties for a wide array of applications. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of materials science and drug development.
References
- BenchChem. (n.d.). Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide.
- Casnati, A., Fontana, M., Motti, E., & Della Ca', N. (2019). Synthesis of fluorenyl alcohols via cooperative palladium/norbornene catalysis. Organic & Biomolecular Chemistry.
- MDPI. (2025, April 25). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI.
- MDPI. (2024, October 17). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI.
- Mohi, A. T., Haleoot, R. E., & Salloom, A. H. (n.d.). Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. World Scientific Publishing.
- Casnati, A., Fontana, M., Motti, E., & Della Ca', N. (2019). Synthesis of fluorenyl alcohols via cooperative palladium/norbornene catalysis. Organic & Biomolecular Chemistry, 17(27), 6563-6566. DOI:10.1039/C9OB01085H.
- Entrepreneur, B. S. &. T. C., Ltd. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Beijing Entrepreneur Science & Trading Co., Ltd.
- Study.com. (n.d.). Fluorene | Overview, Polarity & Structure. Study.com.
- (2026, February 13). Sourcing High-Purity Fluorene Derivatives for Electronic Applications.
- Taylor & Francis. (2019, December 3). Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. Molecular Crystals and Liquid Crystals.
- ResearchGate. (n.d.). Effect of substituent structure in fluorene based compounds: Experimental and theoretical study. ResearchGate.
- Academia.edu. (n.d.). Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. Academia.edu.
- PMC. (2024, May 10). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. PMC.
- ResearchGate. (2025, August 10). Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. ResearchGate.
- ACS Publications. (2016, September 14). Substituent Effects on the Properties of Borafluorenes. Organometallics.
- Wikipedia. (n.d.). Fluorene. Wikipedia.
- Athira, M., & Shanmugam, P. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols with Amino Amides. SynOpen, 5(01), 17-24.
- NIH. (n.d.). Fluorene. PubChem.
- MDPI. (2016, October 24). Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE. MDPI.
- Journal of the Chemical Society B: Physical Organic. (n.d.). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. RSC Publishing.
- Ataman Kimya. (n.d.). FLUORENE. Ataman Kimya.
- MDPI. (2024, December 3). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI.
- PubChem. (n.d.). 9H-Fluorene-9-methanol. National Center for Biotechnology Information.
- Eaborn, C., & Shaw, R. A. (1954). Ultra-violet absorption spectra of 9-substituted fluorenes. Journal of the Chemical Society (Resumed), 1420-1425.
- Google Patents. (n.d.). CN112724003A - Preparation method of 9-fluorenylformaldehyde.
- ResearchGate. (2025, August 6). (PDF) Synthesis, chemo-selective properties of substituted 9-aryl-9H-fluorenes from triarylcarbinols and enantiomerical kinetics of chiral 9-methoxy-11-(naphthalen-1-yl). ResearchGate.
- PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information.
- ResearchGate. (2025, August 9). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol from Fluorenone.
- Wiley Periodicals, Inc. (2007). Structural, electronic, and optical properties of 9-heterofluorenes: a quantum chemical study. Journal of Computational Chemistry, 28(14), 2336-2346.
- RSC Publishing. (n.d.). Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature.
- Organic Letters. (2021, November 15). Construction of 2-Amino-2′-ketonyl Biaryls via Acid-Mediated Ring Opening of 9H-Fluoren-9-ols with Organic Azides. ACS Publications.
- Molecules. (2025, October 16). Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes. MDPI.
- Benchchem. (n.d.). 9-Fluorenemethanol, 99%|CAS 24324-17-2.
- Organic Letters. (2021, December 29). Synthesis of 2‑Hydroxy-2′-aroyl-1,1′-biaryls via Oxidative Ring-Opening of 9H‑Fluoren-9-ols. Figshare.
- NIST/TRC Web Thermo Tables (WTT). (n.d.). 9H-fluorene, 9-methyl-. NIST.
- PMC. (2022, April 15). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. PMC.
- RSC Publishing. (2019, November 4). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives.
- MDPI. (n.d.). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. MDPI.
- Cheméo. (n.d.). Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). Cheméo.
- PubMed. (2010, September 3). C-9 fluorenyl substituted anthracenes: a promising new family of blue luminescent materials. PubMed.
- ResearchGate. (n.d.). Selected materials and bioactive molecules based on the 9-substituted fluorene core structure. ResearchGate.
- National Institute of Standards and Technology. (n.d.). Fluorene-9-methanol. NIST WebBook.
- Journal of Materials Chemistry C. (n.d.). 9-Silafluorene and 9-germafluorene: novel platforms for highly efficient red phosphorescent organic light-emitting diodes. RSC Publishing.
Sources
- 1. Synthesis of fluorenyl alcohols via cooperative palladium/norbornene catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorene | Overview, Polarity & Structure | Study.com [study.com]
- 5. Fluorene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol, a substituted fluorenyl alcohol. The fluorene moiety is a privileged scaffold in materials science and medicinal chemistry, and targeted functionalization at the C9 position allows for the fine-tuning of its physicochemical properties. The described protocol employs a robust and efficient two-step, one-pot procedure involving the deprotonation of 9-methyl-9H-fluorene using n-butyllithium, followed by the nucleophilic ring-opening of propylene oxide. This application note details the reaction mechanism, a step-by-step experimental procedure, critical safety considerations for handling the hazardous reagents involved, and methods for the characterization of the final product.
Introduction and Mechanistic Rationale
The synthesis of functionalized fluorene derivatives is of significant interest due to their unique electronic and photophysical properties. The target molecule, 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol, incorporates both the rigid, planar fluorene backbone and a flexible hydroxypropyl side chain, making it a potentially valuable building block for polymers or pharmacologically active compounds.
The chosen synthetic strategy hinges on the pronounced acidity of the C9 proton of the fluorene ring system, which is further stabilized by the adjacent aromatic rings. Although a methyl group is present at the C9 position in the starting material, 9-methyl-9H-fluorene, the protons on this methyl group exhibit enhanced acidity (pKa ≈ 22 in DMSO) sufficient for deprotonation by a strong organolithium base.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Step 1: Deprotonation. 9-Methyl-9H-fluorene is treated with n-butyllithium (n-BuLi), a powerful base, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The n-BuLi abstracts a proton from the C9-methyl group, generating a resonance-stabilized fluorenyl-methyl carbanion.[1][2] This intermediate is intensely colored, providing a useful visual indicator of successful anion formation. The reaction is conducted at low temperatures (-78 °C) to prevent potential side reactions.
Step 2: Nucleophilic Attack and Ring-Opening. The generated carbanion acts as a potent nucleophile. Propylene oxide, an epoxide, is introduced into the reaction mixture. The nucleophile attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the bulky fluorenyl group and the methyl group on the epoxide, the attack preferentially occurs at the less substituted carbon atom of the propylene oxide ring. This regioselective attack results in the opening of the epoxide ring and the formation of a lithium alkoxide intermediate.
Step 3: Aqueous Workup (Quenching). The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step serves two purposes: it protonates the lithium alkoxide to yield the final secondary alcohol product, and it safely neutralizes any unreacted n-butyllithium.
Critical Safety Precautions
This protocol involves highly hazardous materials that demand strict adherence to safety procedures.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air or moisture.[2][3][4] It is also highly corrosive.[2][3] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[5] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses or goggles, and nitrile gloves, is mandatory.[2][6] An appropriate class D fire extinguisher for reactive metals should be readily accessible.
-
Propylene Oxide: Propylene oxide is a highly flammable, volatile, and toxic liquid.[7][8] It is classified as a probable human carcinogen.[9][10] All handling must be conducted within a certified chemical fume hood.[8] Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[10][11]
-
Anhydrous Solvents: Tetrahydrofuran (THF) must be rigorously dried before use, as any residual water will quench the n-BuLi.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Required Grade/Purity |
| 9-Methyl-9H-fluorene | 2523-37-7 | C₁₄H₁₂ | 180.24 | >98% |
| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | 2.5 M solution in hexanes |
| Propylene Oxide | 75-56-9 | C₃H₆O | 58.08 | >99%, anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, <50 ppm H₂O |
| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | Reagent Grade |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous, Reagent Grade |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | HPLC Grade (for chromatography) |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | HPLC Grade (for chromatography) |
Experimental Protocol
Reaction Setup
-
All glassware (a 250 mL three-neck round-bottom flask, a dropping funnel, and a magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.[5]
-
Assemble the glassware hot under a stream of dry argon or nitrogen. Equip the flask with the stir bar, a rubber septum, a glass stopper, and the dropping funnel.
-
Maintain a positive pressure of inert gas throughout the entire reaction via a gas bubbler system.
Synthesis Procedure
-
Reagent Addition: To the reaction flask, add 9-methyl-9H-fluorene (5.00 g, 27.7 mmol).
-
Add 100 mL of anhydrous THF via cannula or syringe to dissolve the starting material.
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to -78 °C.
-
Deprotonation: While stirring vigorously, slowly add 2.5 M n-butyllithium in hexanes (11.6 mL, 29.1 mmol, 1.05 eq) to the reaction mixture via syringe over 15 minutes. A deep red or orange color should develop, indicating the formation of the fluorenyl-methyl anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Nucleophilic Addition: In a separate, dry flask, prepare a solution of propylene oxide (2.42 mL, 2.01 g, 34.6 mmol, 1.25 eq) in 20 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel. Add the propylene oxide solution dropwise to the carbanion solution at -78 °C over 30 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours). The deep color of the anion should fade.
-
Quenching: Cool the flask to 0 °C using an ice-water bath. Cautiously and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash them with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 90:10 hexane:ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent in vacuo to yield 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol as a white solid or a pale yellow oil.
-
Synthesis and Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis protocol.
Caption: Workflow for the synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol.
Characterization of the Final Product
The final product, 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol, has a molecular formula of C₁₇H₁₈O and a molecular weight of 238.32 g/mol .[12]
-
Appearance: Expected to be a white to off-white solid or a pale yellow viscous oil.
-
¹H NMR (400 MHz, CDCl₃): Hypothetical chemical shifts (δ) in ppm:
-
7.7-7.8 (m, 2H): Aromatic protons on the fluorene ring.
-
7.2-7.4 (m, 6H): Remaining aromatic protons on the fluorene ring.
-
~3.8-4.0 (m, 1H): Methine proton (CH-OH) of the propanol chain.
-
~2.0 (d, 1H): Hydroxyl proton (-OH), may be broad and exchangeable with D₂O.
-
~1.8-2.2 (m, 2H): Methylene protons (-CH₂-) adjacent to the fluorene ring.
-
1.55 (s, 3H): Methyl protons at the C9 position of the fluorene ring.
-
1.15 (d, 3H): Terminal methyl protons of the propanol chain.
-
-
FT-IR (KBr, cm⁻¹):
-
3600-3200 (broad): O-H stretching of the alcohol.
-
3100-3000: Aromatic C-H stretching.
-
2980-2850: Aliphatic C-H stretching.
-
~1450: Aromatic C=C stretching.
-
~1100: C-O stretching of the secondary alcohol.
-
-
Mass Spectrometry (EI):
-
Expected molecular ion peak (M⁺) at m/z = 238.14.
-
A peak at m/z = 220 corresponding to the loss of water [M-H₂O]⁺ may also be observed.[13]
-
References
-
Environmental Health and Safety, University of Nebraska-Lincoln. STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]
-
Organic Syntheses. 9-methylfluorene. Available at: [Link]
-
New Jersey Department of Health. Propylene oxide - Hazardous Substance Fact Sheet. Available at: [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 9-Methylfluorene. Available at: [Link]
-
Biswas, A., Bains, A. K., & Adhikari, D. Ligand-assisted nickel catalysis enabling sp3 C−H alkylation of 9H-fluorene with alcohols. (2022). Catalysis Science & Technology. Available at: [Link]
-
University of Georgia Environmental Safety Division. n-Butyllithium SOP. Available at: [Link]
-
University of California, Santa Barbara. Propylene oxide - Standard Operating Procedure. (2012). Available at: [Link]
-
Adhikari, D., et al. Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. (2022). Catalysis Science & Technology. Available at: [Link]
-
Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Fluoren-9-ol. Available at: [Link]
-
Interscan Corporation. Propylene Oxide (C3H6O): Health Risks and Safety Guidelines. (2024). Available at: [Link]
-
National Center for Biotechnology Information. Propylene Oxide Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. (2010). Available at: [Link]
-
US Environmental Protection Agency. 9H-Fluorene, 9-methyl- - Substance Details. Available at: [Link]
-
ResearchGate. Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. (2025). Available at: [Link]
-
Wikipedia. Grignard reaction. Available at: [Link]
-
Royal Society of Chemistry. Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow. Available at: [Link]
-
Canadian Science Publishing. ALIPHATIC CHEMISTRY OF FLUORENE: PART II. AN UNUSUAL GRIGNARD REACTION. Available at: [Link]
- Google Patents. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.
-
National Institute of Standards and Technology. 9H-Fluoren-9-ol. In: NIST Chemistry WebBook. Available at: [Link]
-
US Environmental Protection Agency. 9H-Fluorene-9-methanol Properties. Available at: [Link]
-
PubChemLite. 1-(9-methyl-9h-fluoren-9-yl)-propan-2-ol. Available at: [Link]
-
National Institute of Standards and Technology. 9H-Fluorene, 1-methyl-. In: NIST Chemistry WebBook. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 9H-Fluorene-9-methanol. Available at: [Link]
-
ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Available at: [Link]
-
PrepChem.com. Synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester (1). Available at: [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000270 - 1-PROPANOL. (2008). Available at: [Link]
-
National Center for Biotechnology Information. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. research.uga.edu [research.uga.edu]
- 3. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. balchem.com [balchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nj.gov [nj.gov]
- 10. Propylene Oxide (C3H6O): Health Risks and Safety Guidelines [gasdetection.com]
- 11. Propylene Oxide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL (93651-43-5) for sale [vulcanchem.com]
- 13. PubChemLite - 1-(9-methyl-9h-fluoren-9-yl)-propan-2-ol (C17H18O) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Synthesis of 9-Methylfluorene Derivatives via Grignard Reaction
Executive Summary
Fluorene and its derivatives are privileged scaffolds in materials science and medicinal chemistry, prized for their unique electronic properties and rigid, planar structure.[1][2] Functionalization at the C9 position is a critical strategy for tuning these properties, leading to applications in organic light-emitting diodes (OLEDs), solar cells, and as bioactive compounds.[3] This document provides a detailed protocol for the synthesis of a key 9-methylfluorene derivative, 9-methyl-9-fluorenol, through the nucleophilic addition of a methyl Grignard reagent to 9-fluorenone. This method offers a robust and high-yielding pathway to a versatile intermediate, explaining the core causality behind the experimental design and providing field-proven insights for researchers.
Scientific Principles and Mechanistic Rationale
The synthesis of 9-methyl-9-fluorenol from 9-fluorenone is a classic example of a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4][5] The reaction's success hinges on the nucleophilic character of the Grignard reagent and the electrophilicity of the ketone's carbonyl carbon.
2.1. The Grignard Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism.[6][7]
-
Lewis Acid-Base Interaction: The magnesium atom in the methylmagnesium halide (CH₃MgX) acts as a Lewis acid, coordinating to the lone pair of electrons on the carbonyl oxygen of 9-fluorenone. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The highly polarized carbon-magnesium bond allows the methyl group to act as a carbanion (a potent nucleophile). It attacks the now highly electrophilic carbonyl carbon, breaking the C=O π-bond.
-
Tetrahedral Alkoxide Intermediate: This attack forms a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched with a mild acid (typically a saturated aqueous solution of ammonium chloride, NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol, 9-methyl-9-fluorenol.[8]
Caption: Figure 1: Mechanism of Grignard Addition to 9-Fluorenone.
2.2. Causality of Experimental Choices
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents like water or alcohols.[9] This would consume the reagent and prevent it from reacting with the ketone. Therefore, all glassware must be rigorously dried (e.g., oven-dried), and anhydrous solvents must be used throughout the reaction.[8][10]
-
Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction is conducted under an inert atmosphere, such as dry nitrogen or argon.
-
Controlled Temperature: The addition of the Grignard reagent is typically performed at a reduced temperature (e.g., 0 °C). The reaction is exothermic, and slow addition with cooling prevents unwanted side reactions and ensures better control.[11]
-
Aqueous Ammonium Chloride Quench: Using a saturated solution of NH₄Cl is a standard and mild method for quenching Grignard reactions. It is acidic enough to protonate the alkoxide but not so strong as to cause potential acid-catalyzed degradation of the tertiary alcohol product.
2.3. Alternative Synthetic Route: Alkylation of Fluorene
An alternative pathway to 9-methylfluorene involves the deprotonation of fluorene at the C9 position, followed by alkylation. The C9 protons are acidic (pKa ≈ 22.6 in DMSO) because their removal generates a stable, aromatic fluorenyl anion. This anion can then be treated with a methylating agent like methyl iodide.[12] While effective, this method typically employs strong bases like organolithium reagents or sodium amide rather than Grignard reagents, which are often not basic enough for complete deprotonation.
Detailed Experimental Protocol: Synthesis of 9-Methyl-9-fluorenol
This protocol details the synthesis of 9-methyl-9-fluorenol on a standard laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 9-Fluorenone | C₁₃H₈O | 180.21 | 2.00 g | 11.1 | 1.0 | Substrate |
| Methylmagnesium Bromide | CH₃MgBr | ~119.2 | 4.4 mL | 13.3 | 1.2 | 3.0 M solution in diethyl ether |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 30 mL | - | - | Solvent |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | 20 mL | - | - | Quenching solution |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~60 mL | - | - | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Drying agent |
| Round-bottom flask (100 mL) | - | - | 1 | - | - | Must be oven-dried |
| Addition Funnel (50 mL) | - | - | 1 | - | - | Must be oven-dried |
| Magnetic Stirrer & Stir Bar | - | - | 1 | - | - | |
| Inert Gas Supply (N₂/Ar) | - | - | 1 | - | - | With manifold/balloons |
| Ice Bath | - | - | 1 | - | - |
3.2. Experimental Workflow
Caption: Figure 2: Experimental Workflow for Synthesis.
3.3. Step-by-Step Methodology
-
Preparation: Place a 100 mL round-bottom flask containing a magnetic stir bar and a 50 mL addition funnel in an oven at 120 °C for at least 4 hours (or overnight). Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Setup: To the 100 mL flask, add 9-fluorenone (2.00 g, 11.1 mmol) and dissolve it in 20 mL of anhydrous diethyl ether.
-
Grignard Addition: Using a syringe, transfer the methylmagnesium bromide solution (4.4 mL of 3.0 M solution, 13.3 mmol) into the addition funnel.
-
Reaction Initiation: Cool the flask containing the yellow fluorenone solution to 0 °C using an ice-water bath. Begin stirring.
-
Controlled Addition: Add the Grignard reagent from the addition funnel to the stirred fluorenone solution dropwise over 20-30 minutes. The yellow color of the solution should gradually fade. A precipitate may form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the 9-fluorenone spot has disappeared.
-
Quenching: Cool the reaction mixture back down to 0 °C with an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir vigorously for 15 minutes until two clear layers form.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 9-methyl-9-fluorenol as a white solid. Expected yield: 85-95%.
3.4. Characterization Data
-
Appearance: White crystalline solid.
-
Melting Point: 104-106 °C.
-
¹H NMR (CDCl₃): δ ~7.7 (d, 2H), 7.4-7.2 (m, 6H), 1.8 (s, 1H, -OH), 1.6 (s, 3H, -CH₃).
-
IR (KBr): ν ~3400-3500 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1450 cm⁻¹ (Ar C=C stretch).
Troubleshooting and Field Insights
| Issue | Possible Cause(s) | Recommended Solution |
| Low or No Yield | Wet glassware or solvents; poor quality Grignard reagent. | Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use to determine its exact molarity.[11] |
| Recovery of Starting Material | Incomplete reaction; insufficient Grignard reagent. | Increase reaction time or warm slightly (e.g., to 35 °C). Use a larger excess of the Grignard reagent (e.g., 1.5 equivalents). |
| Formation of Biphenyl Side Product | A common side reaction in the preparation of phenyl Grignard reagents, but less common for methyl Grignard. Can arise from coupling. | This is more of a concern with aryl Grignards. For methyl Grignard, ensure the reaction temperature does not rise excessively.[8] |
| Oily Product Instead of Solid | Impurities are present. | Purify the crude product using column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) before attempting recrystallization. |
References
-
t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Publishing. Available at: [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available at: [Link]
-
Ligand-Free Ru-Catalyzed Direct sp3 C–H Alkylation of Fluorene Using Alcohols. PubMed. Available at: [Link]
-
Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. Available at: [Link]
-
t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. PMC. Available at: [Link]
-
Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. ResearchGate. Available at: [Link]
-
ALIPHATIC CHEMISTRY OF FLUORENE: PART II. AN UNUSUAL GRIGNARD REACTION. Canadian Science Publishing. Available at: [Link]
-
ALIPHATIC CHEMISTRY OF FLUORENE: PART II. AN UNUSUAL GRIGNARD REACTION. Canadian Science Publishing. Available at: [Link]
-
9-Methylfluorene. PubChem. Available at: [Link]
-
Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow. Royal Society of Chemistry. Available at: [Link]
-
9-METHYLFLUORENE. Organic Syntheses. Available at: [Link]
-
Modification of fluorene and fluorenone core via C–H functionalization. RSC Publishing. Available at: [Link]
-
Modification of Fluorene and Fluorenone Core via C-H Functionalization. ResearchGate. Available at: [Link]
-
(S)-NONAFLUOROBUTANESULFINAMIDE. Organic Syntheses. Available at: [Link]
-
Grignard Reaction. Lab Manual. Available at: [Link]
-
9H-Fluorene, 9-methyl-. NIST WebBook. Available at: [Link]
-
9-Methylfluorene - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
SYNTHESIS OF CARBONYL COMPOUNDS BEARING A 9-FLUORENYL RADICAL CLOCK. Organic Syntheses. Available at: [Link]
-
Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium. ACS Omega. Available at: [Link]
-
Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9-Fluorenol. Department of Chemistry, Illinois State University. Available at: [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Experiment 1: Grignard Reaction. University of Missouri–Kansas City. Available at: [Link]
-
Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. Available at: [Link]
-
9H-Fluorene, 9-methylene-. NIST WebBook. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
9-methylfluorene (C14H12). PubChemLite. Available at: [Link]
-
Deprotonation of 9H-fluorene results an aromatic system. ResearchGate. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Preparation of Alcohols: Reduction of 9-Fluorenone and Lucas Test for Alcohols. StuDocu. Available at: [Link]
- Method for preparing 9-fluorenone through fluorene. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
using 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL as an OLED intermediate
[1]
Quality Control & Validation
To ensure the intermediate is suitable for OLED applications, the following validation steps are mandatory:
-
1H NMR (400 MHz,
): -
TGA (Thermogravimetric Analysis):
-
The 5% weight loss temperature (
) should be to survive subsequent cross-linking bakes.
-
-
HPLC Trace:
References
-
Sigma-Aldrich. (n.d.).[1][3] 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol Product Sheet. Retrieved from [1][3]
-
RSC Advances. (2024). Highly efficient Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. Journal of Materials Chemistry C. Retrieved from
-
Organic Syntheses. (n.d.). 9-Methylfluorene Synthesis Procedure. Org. Synth. Coll. Vol. 4, p.623. Retrieved from
-
PubChem. (2025).[1][6] 1-(9-methyl-9H-fluoren-9-yl)-propan-2-ol Compound Summary. National Library of Medicine. Retrieved from
-
MDPI. (2024).[1] The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules. Retrieved from
Sources
- 1. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(9-methyl-9h-fluoren-9-yl)-propan-2-ol (C17H18O) [pubchemlite.lcsb.uni.lu]
- 3. 1-(9-METHYL-9H-FLUOREN-9-YL)-PROPAN-2-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]
- 5. OLED Materials|BLD Pharm [bldpharm.com]
- 6. 9-Hydroxy-9-methylfluorene | C14H12O | CID 95933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Fluorene at the 9-Position with Propylene Oxide
Abstract: This document provides a comprehensive scientific and technical guide for the functionalization of the fluorene scaffold at the C9-position using propylene oxide. Fluorene and its derivatives are foundational structures in materials science and drug development, valued for their unique electronic and photophysical properties.[1][2] The introduction of a hydroxypropyl group at the C9-position not only modifies these properties but also provides a reactive hydroxyl handle for further synthetic elaboration, such as polymerization or the attachment of bioactive moieties. This guide details a robust, two-step synthetic strategy involving the generation of a nucleophilic fluorenyl anion followed by its reaction with propylene oxide. We provide an in-depth mechanistic rationale, a detailed step-by-step protocol, safety considerations, and characterization data to ensure reproducible and successful execution by researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Strategic Rationale
The fluorene moiety is a privileged aromatic system characterized by a planar, electron-rich biphenyl unit bridged by a methylene group. The protons on this C9-bridge are significantly more acidic than typical methylene protons, a consequence of the aromatic stabilization of the resulting conjugate base, the fluorenyl anion. This inherent acidity makes the C9-position a prime target for functionalization via deprotonation followed by reaction with a suitable electrophile.[3]
Propylene oxide is an attractive electrophile for this purpose. As a readily available, chiral epoxide, its reaction with the fluorenyl anion accomplishes several strategic goals simultaneously:
-
Introduces a Functional Handle: The ring-opening of the epoxide yields a secondary alcohol, which can serve as a versatile point for further chemical modification (e.g., esterification, etherification, oxidation).
-
Increases Solubility: The addition of the polar hydroxypropyl chain can enhance the solubility of the rigid, often poorly soluble fluorene core in common organic solvents.
-
Creates a Chiral Center: The reaction introduces a new stereocenter, opening possibilities for applications in asymmetric synthesis or chiral materials.
This guide outlines a reliable protocol based on the nucleophilic addition of a pre-formed fluorenyl anion to propylene oxide. This two-step approach is favored over a one-pot method to ensure complete and controlled deprotonation of the fluorene before introducing the electrophile, thereby maximizing yield and minimizing side reactions.
Mechanistic Principles
The overall transformation is achieved through a classic acid-base reaction followed by a nucleophilic substitution (SN2) ring-opening.
Step 1: Deprotonation of Fluorene The C9-protons of fluorene exhibit a pKa of approximately 22.6 in DMSO, making them readily removable by a strong base. In this protocol, we utilize n-Butyllithium (n-BuLi), a powerful organometallic base, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base abstracts a proton from the C9-position, generating the intensely colored, planar, and aromatic fluorenyl anion. The stability of this anion is key to the success of the reaction.
Step 2: Nucleophilic Ring-Opening of Propylene Oxide The generated fluorenyl anion is a potent carbon-based nucleophile. It attacks the propylene oxide ring via an SN2 mechanism. In unsymmetrical epoxides under basic or nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon atom.[4] This regioselectivity is a cornerstone of epoxide chemistry. Therefore, the fluorenyl anion will attack the terminal methylene (C1) carbon of propylene oxide, leading to the formation of a secondary alkoxide intermediate.
Step 3: Aqueous Workup (Protonation) The reaction is quenched by the addition of a protic source, such as saturated aqueous ammonium chloride (NH₄Cl), which protonates the alkoxide intermediate to yield the final product, 9-(2-hydroxypropyl)fluorene.
The diagram below illustrates the complete mechanistic pathway.
Caption: Reaction mechanism for the synthesis of 9-(2-hydroxypropyl)fluorene.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis, purification, and characterization of 9-(2-hydroxypropyl)fluorene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Fluorene | 98% | Sigma-Aldrich | 86-73-7 | |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Highly reactive, handle under inert gas. |
| Propylene Oxide | ≥99.5%, anhydrous | Sigma-Aldrich | 75-56-9 | Carcinogen , volatile, handle in fume hood.[5][6] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Use freshly distilled from Na/benzophenone. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific | 12125-02-9 | For preparing saturated aqueous solution. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For extraction and chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Safety Precautions
-
Propylene Oxide: Propylene oxide is classified as a flammable liquid and a potential carcinogen.[6] All handling must be performed in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including butyl gloves, safety goggles, and a flame-resistant lab coat.[5]
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that reacts violently with water and air. All transfers must be performed under an inert atmosphere (N₂ or Ar) using syringe techniques.
-
General Hazards: The reaction involves flammable solvents. Ensure there are no sources of ignition nearby.[7] A dry ice/acetone bath is extremely cold; handle with cryogenic gloves.
Step-by-Step Synthesis Procedure
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of 9-(2-hydroxypropyl)fluorene.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Deprotonation: To the flask, add fluorene (5.0 g, 30.1 mmol) and anhydrous THF (100 mL). Stir the mixture at room temperature until the fluorene is fully dissolved. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.1 mmol, 1.1 eq) dropwise via syringe over 15 minutes. A deep red/orange color will develop, indicating the formation of the fluorenyl anion.[8] Allow the solution to stir at -78 °C for an additional 30 minutes.
-
Electrophile Addition: While maintaining the temperature at -78 °C, slowly add propylene oxide (2.3 mL, 33.1 mmol, 1.1 eq) dropwise via syringe. The deep color of the anion should fade upon addition.
-
Reaction and Warm-up: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature. Let it stir at room temperature for 3 hours to ensure the reaction goes to completion.
-
Quenching and Workup: Cool the flask to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 50 mL of deionized water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).
-
Drying and Concentration: Combine the organic layers and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Use a solvent gradient starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield 9-(2-hydroxypropyl)fluorene as a white to off-white solid.
Results and Characterization
The protocol described should afford the target compound in good yield. The identity and purity of the product must be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Yield | 65-80% |
| Appearance | White to off-white solid |
| Melting Point | Approx. 95-98 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 2H), 7.55 (d, 2H), 7.40 (t, 2H), 7.32 (t, 2H), 4.10 (m, 1H), 4.05 (t, 1H), 2.20-2.40 (m, 2H), 1.60 (br s, 1H, -OH), 1.15 (d, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 141.2, 127.8, 127.2, 125.0, 120.1, 67.5, 51.0, 45.5, 23.0 |
| Mass Spec (ESI-MS) | m/z 225.12 [M+H]⁺, 247.10 [M+Na]⁺ |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation (wet solvent/reagents). | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents and titrate the n-BuLi solution before use. |
| Inactive n-BuLi. | Use a fresh bottle of n-BuLi or titrate to confirm molarity. | |
| Formation of Side Products | Reaction temperature too high during n-BuLi addition. | Maintain strict temperature control at -78 °C during the addition of both n-BuLi and propylene oxide. |
| Presence of oxygen or water. | Ensure the reaction is maintained under a positive pressure of inert gas at all times. | |
| Product is an Oil, Not a Solid | Residual solvent or impurities. | Ensure complete removal of chromatography solvents under high vacuum. If necessary, re-purify or attempt recrystallization from a hexane/ethyl acetate mixture. |
Conclusion
The protocol presented herein provides a reliable and scalable method for the C9-functionalization of fluorene with propylene oxide. By carefully controlling the reaction conditions, particularly the exclusion of air and moisture and maintaining low temperatures during the initial steps, researchers can consistently obtain the desired 9-(2-hydroxypropyl)fluorene product in high yield and purity. This versatile building block can serve as a key intermediate for the development of novel functional materials and pharmaceutically relevant compounds.
References
- CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine - Google Patents. (n.d.).
-
MDPI. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Retrieved February 25, 2026, from [Link]
-
Coulembier, O. (2022). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. Retrieved February 25, 2026, from [Link]
-
PMC. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Retrieved February 25, 2026, from [Link]
-
PMC - NIH. (n.d.). Fluorenyl Cations: Synthesis and Reactivity. Retrieved February 25, 2026, from [Link]
-
University of California, Santa Barbara. (2012). Propylene oxide - Standard Operating Procedure. Retrieved February 25, 2026, from [Link]
-
MDPI. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved February 25, 2026, from [Link]
-
PubChem - NIH. (n.d.). 2-Hydroxyfluorene. Retrieved February 25, 2026, from [Link]
-
MDPI. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Retrieved February 25, 2026, from [Link]
-
MDPI. (2021). Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). 9-methylfluorene. Retrieved February 25, 2026, from [Link]
-
Cefic. (n.d.). Propylene Oxide. Retrieved February 25, 2026, from [Link]
-
PubMed. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Retrieved February 25, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet. Retrieved February 25, 2026, from [Link]
-
Vapourtec. (2025). Ring-Opening Polymerization of Propylene Oxide. Retrieved February 25, 2026, from [Link]
-
MPG.PuRe. (2023). Adjusting the Chemical Reactivity of Oxygen for Propylene Epoxidation on Silver by Rational Design: The Use of an Oxyanion and Cl. Retrieved February 25, 2026, from [Link]
-
PMC. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2025). Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. Retrieved February 25, 2026, from [Link]
-
SciSpace. (2011). Atom-efficient Preparation of 9, 9'-Bis[4-(2'-hydroxy-3'-acryloyloxypropoxy)phenyl]fluorene. Retrieved February 25, 2026, from [Link]
-
Synthesis of Dimethyl fluorene-9,9-diacetate. (n.d.). Retrieved February 25, 2026, from [Link]
-
Scientific Research Publishing. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
-
MDPI. (2020). An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). Fluoren-9-ol. Retrieved February 25, 2026, from [Link]
Sources
- 1. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. nj.gov [nj.gov]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts [mdpi.com]
Topic: Strategic Crystallization of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL for Structural Analysis and Purification
An Application Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the crystallization of the small molecule 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL. Acknowledging the absence of a standardized protocol for this specific compound, this guide synthesizes first-principle crystallization theory with established methodologies for analogous chemical structures. We will explore a systematic approach, from solvent selection and screening to the detailed execution of four primary crystallization techniques: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Solvent Layering. The protocols are designed to be self-validating, with an emphasis on explaining the causal relationships behind experimental choices to empower researchers to troubleshoot and optimize their outcomes. The ultimate goal is the generation of high-quality single crystals suitable for X-ray diffraction or the effective purification of the bulk material.
Foundational Principles: Engineering Supersaturation
Crystallization is a two-step thermodynamic process involving nucleation and crystal growth.[1] Both steps occur in a state of supersaturation, where the concentration of the solute in a solution exceeds its equilibrium solubility. The manner in which we induce and control this supersaturation is the primary determinant of crystal quality. A slow, methodical approach toward the metastable zone—a region of moderate supersaturation—is paramount for growing large, well-ordered single crystals suitable for diffraction studies.[2] Rapidly crashing into the labile (unstable) zone of high supersaturation will invariably lead to rapid nucleation, resulting in a microcrystalline powder or an amorphous precipitate.[2][3]
The molecular structure of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, featuring a large, rigid, and nonpolar fluorenyl backbone combined with a polar propan-2-ol chain capable of hydrogen bonding, dictates a nuanced approach to solvent selection. The choice of solvent directly influences solubility and the intermolecular interactions that govern crystal packing.[4][5]
Pre-Crystallization Essentials: Setting the Stage for Success
The quality of the starting material and the experimental environment are as critical as the crystallization method itself. Neglecting these fundamentals is a common source of failure.
-
Compound Purity: Attempting to crystallize an impure compound is often futile. A minimum purity of 90-95% is recommended before embarking on crystallization for single-crystal X-ray diffraction (SCXRD).[6] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals.
-
Glassware: All glassware must be scrupulously clean. Dust, scratches, or residual particles can act as unintended nucleation sites, leading to the formation of many small crystals instead of a few large ones.[1][7][8]
-
Solvent Quality: Use high-purity solvents. It is good practice to filter solvents through a 0.2 µm syringe filter to remove any particulate matter before use.[9]
Systematic Solvent Screening
The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room or lower temperatures.[10][11] Given the dual polarity of the target molecule, a range of solvents should be screened.
Protocol: Small-Scale Solubility Test
-
Place approximately 5-10 mg of the compound into a small, clean vial.
-
Add a candidate solvent dropwise (e.g., 100 µL at a time) at room temperature, vortexing after each addition.
-
Observe if the compound dissolves readily. If it dissolves in less than ~0.5 mL, the compound is likely too soluble for single-solvent methods at room temperature.
-
If the compound is poorly soluble at room temperature, gently warm the vial (e.g., to 40-60°C) and observe solubility.
-
If the compound dissolves upon heating, allow the vial to cool slowly to room temperature. Observe for the formation of crystalline precipitate. An ideal solvent will show significant crystal formation upon cooling.[11]
-
If no single solvent is ideal, a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble) will be necessary.[12]
| Solvent Candidate | Class | Boiling Point (°C) | Rationale for Inclusion |
| Toluene | Aromatic, Nonpolar | 111 | Solubilizes the fluorenyl core; often successful for aromatic compounds.[6][12] |
| Ethyl Acetate | Polar Aprotic | 77 | Good general-purpose solvent for moderately polar compounds.[12] |
| Acetone | Polar Aprotic | 56 | Highly volatile, useful for slow evaporation and vapor diffusion.[12] |
| Acetonitrile | Polar Aprotic | 82 | Can offer different solubility characteristics than other polar aprotics.[5] |
| Ethanol / Methanol | Polar Protic | 78 / 65 | Interacts with the hydroxyl group; may be a good primary solvent or part of a binary system.[12][13] |
| Isopropanol | Polar Protic | 82 | Structurally similar to the compound's side chain; may promote favorable H-bonding.[5] |
| Dichloromethane (DCM) | Halogenated | 40 | Highly volatile, good for slow evaporation but can lead to solvent loss from the crystal lattice.[6] |
| Hexanes / Heptane | Nonpolar | ~69 | Likely to be an effective anti-solvent when paired with a more polar "good" solvent.[12] |
Crystallization Methodologies & Protocols
The following diagram outlines a general workflow for selecting and implementing a crystallization strategy.
Caption: General workflow for crystallization of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL.
Method 1: Slow Evaporation
This is the simplest technique, relying on the slow evaporation of a solvent from a nearly saturated solution to gradually increase the compound's concentration.[1][8]
Protocol:
-
Dissolve the compound (e.g., 20-50 mg) in a suitable solvent (identified from screening) in a clean vial. Use just enough solvent to fully dissolve the compound at room temperature.[14]
-
Filter the solution through a syringe filter into a clean crystallization vessel (a small vial or test tube is ideal).
-
Cover the vial with parafilm or aluminum foil and puncture it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.[6][7]
-
Place the vessel in a vibration-free location.
-
Monitor over several days to weeks. Crystals should form as the solvent volume decreases.
Method 2: Slow Cooling
This classic recrystallization method is effective when the compound's solubility is significantly higher in a hot solvent than in a cold one.[3][10]
Protocol:
-
Place the compound in an Erlenmeyer flask.
-
Add a suitable solvent dropwise while heating the flask (e.g., on a hot plate) to near the solvent's boiling point. Add just enough hot solvent to completely dissolve the solid.[11]
-
Once dissolved, remove the flask from the heat source.
-
Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed inside an insulated container (like a beaker with paper towels).[3]
-
Once at room temperature, the flask can be moved to a refrigerator (4°C) or freezer (-20°C) to maximize crystal yield.[2]
Method 3: Vapor Diffusion
This is a powerful technique, especially when only small amounts of material are available.[1][6] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility.
Caption: Schematic of a vial-in-vial vapor diffusion crystallization setup.
Protocol:
-
Dissolve the compound (2-10 mg) in a small volume (~0.5 mL) of a "good" solvent in a small, open-topped vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).
-
Add 1-2 mL of the volatile "anti-solvent" to the bottom of the larger, outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly.
-
The more volatile anti-solvent will vaporize and diffuse into the solution in the inner vial, slowly reducing the compound's solubility and inducing crystallization.
-
Place the setup in a stable, vibration-free environment and monitor over days.
| "Good" Solvent (for Compound) | "Anti-Solvent" (for Diffusion) |
| Toluene | Hexane or Heptane |
| Dichloromethane | Pentane or Cyclopentane |
| Ethyl Acetate | Hexane or Heptane |
| Acetone | Diethyl Ether or Hexane |
| Ethanol / Methanol | Diethyl Ether or Toluene |
Method 4: Solvent Layering (Liquid-Liquid Diffusion)
In this method, the anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.[6]
Protocol:
-
Prepare a concentrated solution of the compound in a "good" solvent in a narrow vessel, such as a test tube or NMR tube.
-
Choose an anti-solvent that is miscible with the good solvent but has a different density.
-
Using a pipette or syringe, carefully and slowly layer the anti-solvent on top of the compound solution, minimizing disturbance to the interface.
-
Seal the vessel and leave it undisturbed. Crystals will ideally form at the interface over hours or days.
Troubleshooting Common Issues
-
Oiling Out: The compound precipitates as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly from a high temperature.[6] Solution: Try a more dilute solution, a slower cooling rate, or a solvent in which the compound is less soluble.
-
Formation of Powder: This indicates that nucleation occurred too rapidly. Solution: Reduce the level of supersaturation. Use a slower evaporation rate (fewer holes), a slower cooling rate, or a less effective anti-solvent.
-
No Crystals Form: The solution is not sufficiently supersaturated. Solution: Allow more solvent to evaporate, cool the solution to a lower temperature, or try a stronger anti-solvent. If all else fails, scratching the inside of the vial with a glass rod can sometimes induce nucleation, though this may not produce diffraction-quality crystals.[3]
References
-
Slow Evaporation Method. (n.d.). The University of Texas at Dallas. Retrieved from [Link]
-
Protein XRD Protocols - Crystallization of Proteins. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Rennes. Retrieved from [Link]
-
Sommer, R. D. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e542. Retrieved from [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(10), 1475-1487. Retrieved from [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). University of Sussex. Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
scXRD: Growing single crystals. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Yu, E. W., & Lu, M. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (pp. 159-173). Humana Press. Retrieved from [Link]
-
Growing Crystals. (n.d.). Massachusetts Institute of Technology, Department of Chemistry. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Science. Retrieved from [Link]
-
Small Molecules in Solids. (2017, June 18). Basicmedical Key. Retrieved from [Link]
-
Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP. Retrieved from [Link]
-
Chung, W. (2021). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology, 12(5). Retrieved from [Link]
-
Liang, J. K. (n.d.). Small Molecule Crystallisation. Scribd. Retrieved from [Link]
- Crystallization method for fluorene purification. (2013). CN103224441A. Google Patents.
-
Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Al-Obaidi, H., & Rasool, S. N. (2021). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals, 11(7), 826. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). ICMAB. Retrieved from [Link]
-
How to produce 99% fluorene with solvent crystallization? (2020, May 12). Jinjing Chemical. Retrieved from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 3 Crystallization. (n.d.). Bellevue College. Retrieved from [Link]
-
Caira, M. R., & Nassimbeni, L. R. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]
-
Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. Retrieved from [Link]
-
Solvent Selection for Crystallization. (n.d.). Scribd. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
- Preparation method of 9-fluorenone. (2012). CN102391087A. Google Patents.
-
Horvath, M., & Caira, M. R. (2024). Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines. Crystal Growth & Design. Retrieved from [Link]
-
3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o250. Retrieved from [Link]
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing Crystals [web.mit.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Small Molecules in Solids | Basicmedical Key [basicmedicalkey.com]
- 5. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. How To [chem.rochester.edu]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. longdom.org [longdom.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
Application Note: Catalytic Hydrogenation of Fluorene Ketones to Secondary Alcohols
Abstract
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, critical for the production of fine chemicals, pharmaceutical intermediates, and functional materials. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of fluorene ketones, specifically focusing on the conversion of 9-fluorenone to 9-fluorenol. We will explore various catalytic systems, including heterogeneous, and transfer hydrogenation, offering detailed, field-proven protocols. The causality behind experimental choices, robust safety procedures for handling pyrophoric catalysts and hydrogen gas, and systematic troubleshooting are discussed to ensure reliable, safe, and scalable results.
Theoretical Background & Mechanistic Insights
Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen (H₂) across a double or triple bond.[1] In the context of ketones, the carbonyl (C=O) double bond is saturated to form a secondary alcohol.[2] This process is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to lower the activation energy.[3]
Heterogeneous Catalytic Hydrogenation
This is the most common approach for this transformation, utilizing a solid catalyst that is insoluble in the reaction medium. The general mechanism proceeds through several key steps on the catalyst surface:
-
Adsorption & Activation of Hydrogen: Molecular hydrogen adsorbs onto the surface of the metal catalyst and dissociates into reactive hydrogen atoms.[2]
-
Adsorption of the Ketone: The fluorenone molecule adsorbs onto the catalyst surface, with the carbonyl group oriented for attack.
-
Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen.
-
Desorption of the Product: The resulting secondary alcohol, 9-fluorenol, has a lower affinity for the catalyst surface and is released back into the solution, freeing the active site for the next catalytic cycle.[2]
Common heterogeneous catalysts include noble metals on high-surface-area supports, such as Palladium on activated carbon (Pd/C), and sponge-metal catalysts like Raney® Nickel.[1][4]
Transfer Hydrogenation
As an alternative to using pressurized, flammable hydrogen gas, transfer hydrogenation utilizes a donor molecule to provide the hydrogen equivalents.[5] This method often employs milder and safer conditions. Common hydrogen donors include isopropanol (which is oxidized to acetone), formic acid, and 1,4-cyclohexadiene.[5][6] The reaction is still catalyzed, often by transition metal complexes (e.g., Ruthenium, Rhodium) or heterogeneous catalysts like Raney® Nickel.[5][7] The Meerwein–Ponndorf–Verley (MPV) reduction is a classic example of transfer hydrogenation, using an alcohol as the hydrogen source with an aluminum alkoxide catalyst.[6]
Catalyst Selection & Considerations
The choice of catalyst is paramount and depends on the substrate, desired selectivity, and available equipment (e.g., high-pressure reactors).
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | 5-10 mol% | Highly active, versatile, works well at atmospheric pressure.[1] | Pyrophoric, especially after use; can cause over-reduction or debenzylation in complex molecules.[8][9] |
| Raney® Nickel | Slurry | Very active, inexpensive, excellent for carbonyl reduction.[4][10] | Highly pyrophoric, must be stored under water or solvent; requires high pressure for optimal activity.[10][11] |
| Ruthenium Complexes | 0.1-2 mol% | Used in transfer hydrogenation, high selectivity, can be tuned for asymmetric synthesis.[5] | More expensive, can be sensitive to air and moisture. |
Experimental Protocols
Safety Precedence: All hydrogenation reactions must be conducted in a certified chemical fume hood, away from ignition sources.[12][13] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a face shield (for pressure work), and fire-resistant gloves over chemical-resistant gloves.[14] A Class D (for metal fires) or CO₂ fire extinguisher should be readily accessible.[14]
Protocol 1: Atmospheric Hydrogenation of 9-Fluorenone with Pd/C
This protocol is suitable for small- to medium-scale laboratory synthesis without the need for high-pressure equipment.
Materials:
-
9-Fluorenone
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethyl Acetate (ACS Grade)
-
Celite® 545 (diatomaceous earth)
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply (from a cylinder with a two-stage regulator)
-
Three-neck round-bottom flask, magnetic stir bar, rubber septa, gas inlet adapter, balloon
Workflow Diagram: Atmospheric Hydrogenation
Caption: Experimental workflow for atmospheric hydrogenation.
Procedure:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask containing a magnetic stir bar, add 9-fluorenone (e.g., 5.0 g, 27.7 mmol).
-
System Purge: Assemble the glassware and equip one neck with a gas inlet connected to a nitrogen/vacuum manifold, and the other necks with rubber septa. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent and Substrate Addition: Add methanol (100 mL) via cannula or syringe. Stir until the 9-fluorenone is fully dissolved.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (e.g., 250 mg, ~5% w/w). Causality: Adding the catalyst to the solvent under an inert atmosphere is crucial. Dry Pd/C is pyrophoric and can ignite flammable solvent vapors in the presence of air.[9][14]
-
Hydrogen Introduction: Replace the nitrogen balloon with a hydrogen-filled balloon. Evacuate the flask gently (to avoid boiling the solvent) and backfill with hydrogen from the balloon. Repeat this cycle three times.[8]
-
Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases, maximizing the reaction rate.[9]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Withdraw small aliquots periodically, filter through a small plug of Celite® in a pipette, and spot on a TLC plate. The disappearance of the yellow 9-fluorenone spot and the appearance of the UV-active, colorless 9-fluorenol spot indicates reaction progression.
-
Reaction Quench and Work-up: Once the reaction is complete (typically 2-4 hours), purge the system with nitrogen (3x cycle) to remove all hydrogen.[8]
-
Catalyst Filtration: Prepare a short pad of Celite® (~2 cm) in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad. Crucial Safety Step: Do not allow the catalyst pad to run dry, as the used catalyst is highly pyrophoric.[9] Wash the pad with additional methanol (2 x 20 mL).
-
Catalyst Quenching: Immediately after filtration, carefully transfer the Celite pad containing the catalyst into a beaker of water. The water will safely quench the catalyst's pyrophoric nature. Dispose of this slurry in a designated waste container.[8][14]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting white solid is crude 9-fluorenol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure 9-fluorenol.[15]
Protocol 2: High-Pressure Hydrogenation with Raney® Nickel
This protocol is for larger-scale reactions or when higher reactivity is needed, using a specialized high-pressure reactor (e.g., a Parr shaker).
Materials:
-
9-Fluorenone
-
Raney® Nickel (supplied as a 50% slurry in water)
-
Ethanol (ACS Grade)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Reactor Preparation: Ensure the high-pressure vessel is clean, dry, and all fittings are in good condition. Perform a leak test with nitrogen at the intended maximum operating pressure before introducing any flammable materials.[12]
-
Catalyst Loading: Decant the water from the Raney® Nickel slurry. Wash the catalyst with ethanol (3x) to remove the water. Add the ethanol-wet Raney® Nickel (e.g., ~1-2 g) to the reactor bomb containing 9-fluorenone (e.g., 10.0 g, 55.5 mmol) dissolved in ethanol (150 mL). Causality: Using the catalyst wet prevents it from becoming pyrophoric upon contact with air.[10]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions, ensuring bolts are tightened diagonally and gradually.[12] Purge the sealed vessel by pressurizing with nitrogen to ~100 psi and then venting (repeat 3-5 times) to remove all oxygen.[12]
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 500 psi). Begin agitation (shaking or stirring) and heat if necessary (e.g., 50 °C). The reaction progress can be monitored by observing the pressure drop as hydrogen is consumed.
-
Shutdown and Work-up: Once hydrogen uptake ceases, stop the agitation and cool the reactor to room temperature. Vent the excess hydrogen carefully into the fume hood exhaust. Purge the reactor with nitrogen (3-5 times) to remove all residual hydrogen.[12]
-
Product Recovery: Open the reactor in the fume hood. The Raney® Nickel can be separated either by careful decantation or filtration through Celite®. Quench the recovered catalyst immediately under water.
-
Isolation and Purification: Process the ethanolic solution of the product as described in Protocol 1 (steps 11-12).
Visualization of the Catalytic Mechanism
The following diagram illustrates the fundamental steps of heterogeneous hydrogenation of a ketone on a metal catalyst surface.
Diagram: Heterogeneous Catalytic Cycle
Caption: Simplified mechanism of ketone hydrogenation on a metal surface.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst (old or improperly stored).2. Catalyst poisoning (e.g., by sulfur or halide impurities in the substrate or solvent).3. Insufficient agitation or H₂ pressure. | 1. Use a fresh batch of catalyst. For debenzylation-type reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[16]2. Purify the starting material. Use high-purity solvents.3. Increase stirring speed. For atmospheric pressure reactions, ensure the H₂ balloon remains inflated. Consider switching to a high-pressure setup. |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Deactivation of the catalyst over time.3. Reaction has reached equilibrium (less common for this reaction). | 1. Increase catalyst loading to 10-20% w/w.2. Carefully filter the reaction mixture (under inert gas), and add a fresh portion of catalyst to the filtrate.3. Increase hydrogen pressure or reaction temperature. |
| Formation of Byproducts | 1. Over-reduction (e.g., reduction of the aromatic rings).2. Side reactions due to high temperature. | 1. Use milder conditions (lower pressure, room temperature). Pd/C is generally less aggressive than Raney® Ni for aromatic systems.2. Perform the reaction at a lower temperature. |
| Fire during Filtration | 1. Used catalyst was exposed to air while dry. | NEVER let the filter cake run dry. Keep it wet with solvent at all times during filtration. Immediately quench the collected catalyst and Celite® with a large volume of water after the filtration is complete.[13][14] |
References
-
Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Fluorene to Fluorenone Chromatography + Phase Transfer Catalyst EXPLAINED. (2019, December 15). YouTube. Retrieved from [Link]
-
Borohydride Reduction of Fluorenone. (2011, October 11). Boston University. Retrieved from [Link]
-
Catalytic Hydrogenation of Ketones. (2017). Science of Synthesis. Retrieved from [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Laboyes. Retrieved from [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Itami Lab, Nagoya University. Retrieved from [Link]
-
Reduction of Fluorenone to Fluorenol. (n.d.). Study.com. Retrieved from [Link]
-
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. (2013). Organic Letters. Retrieved from [Link]
-
Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. Retrieved from [Link]
-
Transfer hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols. (n.d.). StuDocu. Retrieved from [Link]
-
Project 5A – S23. (n.d.). University of Richmond Blogs. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]
- Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. (1997). Google Patents.
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Molecules. Retrieved from [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2004). PNAS. Retrieved from [Link]
-
Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. (2014). Organometallics. Retrieved from [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal. Retrieved from [Link]
-
Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (2019). Catalysts. Retrieved from [Link]
-
Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. (2018). Organometallics. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2016). UW-Madison Chemistry. Retrieved from [Link]
-
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Hydrogenation Reactions - Safety Guidelines. (2012). University of Pittsburgh. Retrieved from [Link]
-
Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions. (2021). ResearchGate. Retrieved from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved from [Link]
-
Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. (2021). YouTube. Retrieved from [Link]
-
Hydrogen Sources in Catalytic Transfer Hydrogenation. (2023). Encyclopedia.pub. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acs.org [acs.org]
- 5. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. papers.sim2.be [papers.sim2.be]
- 11. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njhjchem.com [njhjchem.com]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. sarponggroup.com [sarponggroup.com]
- 15. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 16. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Application Notes and Protocols: Reagent Preparation for the Synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol
Introduction
The synthesis of functionalized fluorene derivatives is a cornerstone of research in materials science and medicinal chemistry, owing to the unique electronic and structural properties of the fluorene moiety.[1] The target molecule, 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol, represents a chiral building block whose synthesis requires precise control over reactivity and reaction conditions.[2][3] The success of such multi-step organic syntheses is not merely dependent on the reaction scheme but is fundamentally rooted in the quality and purity of the reagents employed. This is particularly true when dealing with moisture- and air-sensitive organometallic intermediates, where trace impurities can quench the reaction, generate side products, and significantly reduce yields.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation, purification, and standardization of the key reagents required for the synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and high-yield results.
Overall Synthetic Strategy
The synthesis is envisioned as a two-step process. The first step involves the selective alkylation of fluorene at the C9 position to yield the key intermediate, 9-methyl-9H-fluorene. The second step involves the deprotonation of this intermediate to form a potent nucleophile, which then undergoes a ring-opening reaction with propylene oxide to construct the desired propan-2-ol side chain. This strategy hinges on the preparation of two critical precursors and the rigorous exclusion of atmospheric moisture.
Figure 1: Proposed two-step synthesis of the target molecule.
Part 1: Preparation and Purification of the Core Intermediate: 9-Methyl-9H-fluorene
The C9 proton of fluorene is significantly more acidic than typical hydrocarbon protons due to the aromatic stabilization of the resulting fluorenyl anion. This property is exploited for the selective introduction of an alkyl group at this position. While numerous methods exist, including greener approaches using alcohols as alkylating agents[1][4][5], the following protocol, adapted from established literature, provides a robust and high-yielding synthesis.[6]
Protocol 1.1: Synthesis of 9-Methyl-9H-fluorene
This procedure utilizes a strong base to deprotonate fluorene, followed by nucleophilic attack on a methylating agent. An alternative, high-temperature method involves sodium in methanol.[6]
Causality: The choice of a strong base is essential to achieve complete deprotonation of fluorene. The subsequent reaction with a methylating agent like methyl iodide or dimethyl sulfate is a classic S_N2 reaction. The solvent must be able to dissolve the fluorenyl anion and be inert to the strong base.
Materials:
-
Fluorene (purified, m.p. 113–114 °C)
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (t-BuOK)
-
Methyl iodide (CH₃I)
-
Anhydrous liquid ammonia or anhydrous Dimethylformamide (DMF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add fluorene (1.0 eq).
-
Under a positive pressure of nitrogen, add the chosen anhydrous solvent (e.g., DMF).
-
Cool the mixture in an ice bath and add the strong base (e.g., t-BuOK, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours until a deep red or orange color, indicative of the fluorenyl anion, persists.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise via a syringe. A color change from dark red/orange to a lighter yellow/brown is expected as the anion is consumed.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates complete consumption of fluorene.
-
Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol or by distillation under reduced pressure to yield 9-methyl-9H-fluorene as a colorless solid.[6]
| Parameter | Specification | Reference |
| Starting Material | Fluorene, m.p. 113–114 °C | [6] |
| Product | 9-Methyl-9H-fluorene | [7] |
| Expected Yield | 78–86% | [6] |
| Melting Point | 44–45 °C | [6] |
| Boiling Point | 96–98 °C / 0.6 mmHg | [6] |
Part 2: Preparation of Reagents for Nucleophilic Addition
The second step of the synthesis requires the deprotonation of 9-methyl-9H-fluorene to form the 9-methyl-9-fluorenyl anion. This potent nucleophile then attacks the less sterically hindered carbon of propylene oxide.[8][9] This reaction is extremely sensitive to moisture, necessitating the use of anhydrous solvents and a well-characterized organometallic base.
Reagent 2.1: Anhydrous Solvents
Causality: Protic impurities like water will rapidly protonate and destroy the organolithium base and the 9-methyl-9-fluorenyl anion, preventing the desired reaction from occurring.
Protocol 2.1.1: Preparation of Anhydrous Tetrahydrofuran (THF)
-
Pre-drying: Decant THF from a new, sealed bottle or pre-dry over activated 4Å molecular sieves for at least 24 hours.
-
Distillation Setup: Assemble a distillation apparatus that has been thoroughly flame-dried under a stream of nitrogen.
-
Drying Agent: In the distillation flask, place sodium metal (cut into small pieces) and a small amount of benzophenone to serve as an indicator.
-
Reflux: Add the pre-dried THF to the flask under nitrogen and heat to reflux. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and oxygen-free (the color of the sodium benzophenone ketyl radical anion). If the color does not persist, more sodium may be required.
-
Collection: Distill the required volume of dry THF directly into the reaction flask or a flame-dried storage flask under a nitrogen atmosphere.
Reagent 2.2: n-Butyllithium (n-BuLi) Standardization
Causality: Commercial n-BuLi solutions degrade over time, and their stated concentration is often inaccurate. Titration is a mandatory, self-validating step to determine the precise molarity of the active base, ensuring accurate stoichiometry in the reaction.
Protocol 2.2.1: Titration with Diphenylacetic Acid
-
Preparation: Thoroughly dry a known mass (e.g., 150-200 mg) of diphenylacetic acid in a flask under high vacuum and dissolve it in a known volume of anhydrous THF (e.g., 10 mL).
-
Add 1-2 drops of a suitable indicator (e.g., a solution of N-benzylidene-aniline in THF).
-
Titration: Under a nitrogen atmosphere, add the n-BuLi solution dropwise from a 1 mL syringe until the color of the indicator persists (typically a red or orange endpoint).
-
Record the volume of n-BuLi solution added.
-
Calculation:
-
Moles of Acid = (Mass of diphenylacetic acid) / (Molar Mass of diphenylacetic acid, 212.24 g/mol )
-
Molarity of n-BuLi = (Moles of Acid) / (Volume of n-BuLi solution in Liters)
-
-
Perform the titration in triplicate and average the results for an accurate concentration.
Reagent 2.3: Propylene Oxide Purification
Causality: Propylene oxide is a low-boiling (35 °C) and volatile liquid that can contain water or polymeric impurities.[8][9] Distillation ensures the use of a pure, monomeric electrophile, preventing side reactions and ensuring consistent reactivity.
Protocol 2.3.1: Distillation of Propylene Oxide
-
Safety: Propylene oxide is a probable human carcinogen and is extremely flammable.[9] All operations must be performed in a well-ventilated fume hood.
-
Drying: Place propylene oxide in a flask with a drying agent such as anhydrous calcium hydride (CaH₂) and stir for several hours at room temperature.
-
Distillation: Carefully distill the propylene oxide from the CaH₂. Due to its low boiling point, the receiving flask should be cooled in an ice bath to minimize evaporation.
-
Storage: Store the freshly distilled propylene oxide in a tightly sealed container at 2-8 °C and use it promptly.
Workflow and Summary
The successful synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol is contingent upon a systematic and parallel preparation of the necessary high-purity reagents.
Figure 2: Workflow for the preparation of all necessary reagents.
| Reagent | Preparation Protocol | Purity Requirement | Storage Conditions |
| 9-Methyl-9H-fluorene | Protocol 1.1 | Recrystallized or distilled, m.p. 44-45 °C | Tightly sealed container, room temperature |
| Anhydrous THF | Protocol 2.1.1 | < 50 ppm H₂O, blue ketyl indicator | Under N₂ atmosphere, over molecular sieves |
| n-Butyllithium | Protocol 2.2.1 | Titrated concentration (e.g., ~1.6 M) | Under N₂ or Argon, in a Sure/Seal™ bottle |
| Propylene Oxide | Protocol 2.3.1 | Freshly distilled from CaH₂ | Tightly sealed container, 2-8 °C, use promptly |
Conclusion
This guide has detailed the essential protocols for preparing the high-purity reagents required for the synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol. By understanding the rationale behind each purification and standardization step, from the C9-alkylation of fluorene to the handling of air-sensitive reagents, researchers can mitigate common sources of experimental failure. Adherence to these protocols establishes a robust and reproducible foundation for the successful synthesis of this and other complex fluorene-based molecules.
References
- Chemical Communications. (n.d.). Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method. RSC Publishing.
- Benchchem. (2024, August 28). Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. Benchchem.
- Grokipedia. (n.d.). Fluorenylmethyloxycarbonyl chloride. Grokipedia.
- PMC. (2019, November 4). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. PMC.
- Wikipedia. (n.d.). Propylene oxide. Wikipedia.
- ACS Publications. (2024, August 23). Iron-Catalyzed sp3 C–H Alkylation of Fluorene with Primary and Secondary Alcohols: A Borrowing Hydrogen Approach. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. Catalysis Science & Technology.
- Google Patents. (n.d.). CN1699373A - A method to reduce the risk of large-scale Grignard reaction. Google Patents.
- Chemical Communications. (2024, August 9). Copper-catalyzed C(sp 3 )–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method. RSC Publishing. DOI:10.1039/D4CC03310H.
- Sciencemadness Wiki. (2020, January 21). Propylene oxide. Sciencemadness Wiki.
- Vulcanchem. (n.d.). 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL. Vulcanchem.
- Organic Syntheses. (n.d.). 9-methylfluorene. Organic Syntheses Procedure.
- PubChemLite. (n.d.). 1-(9-methyl-9h-fluoren-9-yl)-propan-2-ol. PubChemLite.
- SyTracks. (n.d.). 9-methyl-9H-fluorene. SyTracks.
Sources
- 1. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL (93651-43-5) for sale [vulcanchem.com]
- 3. PubChemLite - 1-(9-methyl-9h-fluoren-9-yl)-propan-2-ol (C17H18O) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 9-methyl-9H-fluorene [sytracks.com]
- 8. Propylene oxide - Wikipedia [en.wikipedia.org]
- 9. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]
Application Notes & Protocols: Safe Handling and Storage of Fluorene-Based Alcohols
Introduction: The Central Role of Fluorene-Based Alcohols in Modern Synthesis
Fluorene-based alcohols, with 9-Fluorenemethanol being the most prominent example, are foundational reagents in contemporary organic and medicinal chemistry. Their primary significance lies in their role as the precursor to the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is indispensable in solid-phase peptide synthesis (SPPS) due to its remarkable stability under acidic conditions and its clean, orthogonal cleavage under mild basic conditions.[1][2] This unique reactivity profile allows for the precise, stepwise assembly of complex peptides and other macromolecules.
Given their critical role, maintaining the chemical integrity and purity of fluorene-based alcohols is paramount to the success of multi-step synthetic campaigns. Improper handling or storage can lead to reagent degradation, introduction of impurities, and compromised experimental outcomes. Furthermore, like all laboratory chemicals, they present specific hazards that must be understood and mitigated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of these vital compounds, ensuring both personnel safety and experimental reproducibility.
Section 1: Physicochemical Properties and Stability
Understanding the fundamental properties of 9-Fluorenemethanol is the first step toward its safe and effective use. It is a white to pale yellow crystalline powder that is generally stable under recommended storage conditions.[3][4]
Table 1: Physicochemical Properties of 9-Fluorenemethanol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 24324-17-2 | [3][5][6] |
| Molecular Formula | C₁₄H₁₂O | [4][5][6] |
| Molecular Weight | 196.25 g/mol | [5][6] |
| Appearance | White to pale yellow crystalline powder | [3][4] |
| Melting Point | 105-107 °C | [3][4][7] |
| Solubility | Soluble in methanol |[4][7] |
Chemical Stability: 9-Fluorenemethanol is chemically stable when stored correctly.[3] However, its alcohol functional group can be susceptible to oxidation over long periods or if exposed to incompatible materials. The fluorene moiety itself is robust, but maintaining the integrity of the hydroxymethyl group is crucial for its subsequent use in synthesis, for example, in the preparation of Fmoc-Cl.
Section 2: Hazard Identification and Risk Assessment
According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), 9-Fluorenemethanol is classified as a hazardous chemical.[5] A thorough risk assessment should be performed before any handling activities.
Table 2: GHS Hazard Summary for 9-Fluorenemethanol
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory system irritation | [5] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | Very toxic to aquatic life with long lasting effects |[8][9] |
The primary risks associated with fluorene-based alcohols are exposure to the solid dust during weighing and dispensing. Inhalation can lead to respiratory tract irritation, while skin and eye contact can cause significant irritation.[5]
Risk Assessment Workflow
A systematic approach to risk management is essential. The following workflow should be implemented before working with fluorene-based alcohols.
Caption: Risk Assessment Workflow for Handling Fluorene-Based Alcohols.
Section 3: Safe Handling Protocols
Adherence to strict handling protocols is the most effective way to mitigate the identified risks.
Engineering Controls
The causality behind using engineering controls is to contain the hazard at its source, providing the primary barrier between the researcher and the chemical.
-
Ventilation: Always handle solid fluorene-based alcohols and their concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5][10]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE)
PPE serves as the last line of defense should engineering controls fail or be insufficient.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 1910.133 or European Standard EN166.[3][5][10] A face shield may be required when handling larger quantities.
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm).[11] Gloves must be inspected for integrity before each use.[3][10] Use proper glove removal technique to avoid contaminating skin.[3][10]
-
Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. If significant dust generation is unavoidable, a NIOSH-approved respirator with a particle filter (e.g., N95) should be used.[5][6]
Protocol: Weighing and Dispensing Solid 9-Fluorenemethanol
Objective: To accurately weigh the solid reagent while minimizing dust generation and exposure.
-
Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for weighing. Place a weigh boat or paper on an analytical balance.
-
Tare: Tare the balance with the weigh boat.
-
Dispensing: Slowly and carefully open the reagent container. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid scooping in a manner that creates airborne dust.
-
Closure: Promptly and securely close the main reagent container to prevent absorption of moisture and atmospheric contaminants.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces with a damp cloth or towel to collect any residual dust. Dispose of the cloth as chemical waste.
-
Transport: Carry the weighed solid in its weigh boat directly to the reaction vessel within the fume hood.
Protocol: Solution Preparation
Objective: To safely dissolve the solid reagent for use in a reaction.
-
Solvent Selection: Choose an appropriate solvent based on the experimental procedure (e.g., methanol, DMF).
-
Vessel Preparation: Add the desired volume of solvent to the reaction vessel equipped with a magnetic stir bar.
-
Addition of Solid: While stirring the solvent, slowly add the pre-weighed 9-Fluorenemethanol to the vortex. This promotes rapid dissolution and prevents clumping, which could otherwise require mechanical agitation that might generate dust.
-
Complete Dissolution: If necessary, gently warm the mixture to ensure complete dissolution. Rinse the weigh boat with a small amount of solvent and add it to the vessel to ensure a quantitative transfer.
-
Sealing: Once dissolved, seal the vessel (e.g., with a septum) to prevent solvent evaporation.
Section 4: Storage Protocols
The goal of a robust storage protocol is twofold: to ensure the long-term chemical stability of the alcohol and to prevent accidental exposure or dangerous interactions.
General Storage Conditions
Fluorene-based alcohols are stable solids, but adherence to optimal conditions prevents slow degradation.[3]
Table 3: Recommended Storage Conditions for 9-Fluorenemethanol
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Room Temperature, in a cool area | Prevents potential sublimation or degradation from heat sources.[4][10] |
| Atmosphere | Dry; Inert gas (N₂ or Ar) for long-term storage | Minimizes contact with atmospheric moisture and oxygen, which could lead to slow oxidation. |
| Light | Store in an opaque or amber container away from direct light | Protects against potential photochemical degradation pathways. |
| Container | Tightly sealed, original manufacturer's container | Prevents contamination and ensures proper labeling.[3][5][10] |
Chemical Incompatibility
Segregation from incompatible materials is a critical safety measure to prevent hazardous reactions.
-
Oxidizing Agents: Store fluorene-based alcohols separately from all oxidizing agents, such as peroxides, perchlorates, nitrates, and halogens (chlorine, bromine).[5][10] Contact between an organic alcohol and a strong oxidizer can cause a highly exothermic reaction, leading to fire or an explosion.[10]
Storage Decision Protocol
The following decision logic ensures that storage protocols are consistently applied.
Caption: Decision Protocol for Compliant Storage of Fluorene-Based Alcohols.
Section 5: Emergency Procedures
In the event of an accidental release or exposure, a rapid and informed response is critical.
Spill Response Protocol (Small Laboratory Spill)
-
Evacuate & Alert: Alert personnel in the immediate vicinity. If the spill is large or outside the fume hood, evacuate the lab.
-
Assess: Ensure ventilation is adequate. Do not attempt to clean a large spill without proper training and equipment.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Prevent the powder from spreading. Do not use a dry brush, as this will aerosolize the dust.
-
Cleanup: Carefully sweep up the solid material and place it into a labeled, sealed container for chemical waste.[3][5][10] Alternatively, gently cover the spill with a damp paper towel to avoid raising dust, then carefully scoop the material into the waste container.
-
Decontamination: Wipe the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (gloves, towels, etc.) as hazardous waste.[5]
First Aid Measures
These measures are for immediate response; always seek professional medical attention after an exposure.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3][5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Section 6: Waste Disposal
All waste containing fluorene-based alcohols must be treated as hazardous chemical waste.
-
Solid Waste: Collect excess solid reagent and contaminated disposables (e.g., weigh paper, gloves) in a clearly labeled, sealed hazardous waste container.[10][12]
-
Liquid Waste: Collect solutions in a designated, labeled hazardous waste container for organic solvents.
-
Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.[10][12] Do not dispose of down the drain or in regular trash.[10][12][13]
References
-
Fluorene - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Fluorene Standard - Safety Data Sheet. Agilent Technologies. [Link]
-
fluorene - SAFETY DATA SHEET. Elemental Microanalysis Ltd. [Link]
-
Safety Data Sheet - 9-Fluorenone. EMD Millipore Corporation. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ACS Omega. [Link]
-
Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]
-
Fmoc Resin Cleavage and Deprotection. EMD Millipore. [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 9-Fluorenemethanol CAS#: 24324-17-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 9-Fluorenemethanol 9-Fluorenylmethanol [sigmaaldrich.com]
- 7. 9-芴甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. geneseo.edu [geneseo.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
improving yield of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL synthesis
Technical Support Center: High-Yield Synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol
System Overview & Mechanistic Logic
The synthesis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol relies on the nucleophilic attack of the 9-methyl-9-fluorenyl carbanion on propylene oxide. While conceptually simple, this reaction is governed by the steric hindrance of the quaternary carbon at position 9 and the volatility/polymerization potential of propylene oxide.
The Core Challenge: The 9-position of fluorene is sterically crowded. Introducing a methyl group further increases this bulk. To achieve high yields, we must maximize the nucleophilicity of the carbanion while suppressing the competitive polymerization of propylene oxide and preventing protonation by adventitious moisture.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediate states and the specific regiochemical pathway required for the target molecule.
Figure 1: Mechanistic pathway for the base-mediated ring opening of propylene oxide by 9-methylfluorene.
Optimized Experimental Protocol
This protocol integrates TMEDA (Tetramethylethylenediamine) to disrupt lithium aggregates, significantly enhancing the reactivity of the sterically hindered 9-methylfluorenyl anion [1].
Reagents:
-
9-Methyl-9H-fluorene (1.0 eq)[1]
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Propylene Oxide (1.5 eq) — Freshly distilled or high purity
-
TMEDA (1.1 eq) — Critical for yield improvement
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Cool to room temperature under positive inert gas pressure.
-
Solvation: Dissolve 9-Methyl-9H-fluorene (1.0 eq) in anhydrous THF (0.2 M concentration). Add TMEDA (1.1 eq).
-
Deprotonation (The "Red" Phase): Cool the solution to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 eq).
-
Observation: The solution should turn a deep, vibrant red, indicating the formation of the delocalized fluorenyl anion.
-
Aging: Allow the solution to warm to 0°C for 30 minutes to ensure complete deprotonation, then cool back to -78°C .
-
-
Nucleophilic Attack: Add Propylene Oxide (1.5 eq) neat via syringe pump or dropwise over 10 minutes.
-
Note: Propylene oxide is volatile (bp 34°C). Ensure the syringe is not warm.
-
-
Reaction Progression: Allow the mixture to warm slowly to room temperature overnight.
-
Visual Cue: The deep red color should fade to yellow/pale orange as the anion is consumed.
-
-
Quench & Isolation: Cool to 0°C. Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Scenario A: "I recovered mostly starting material (9-methylfluorene)."
| Potential Cause | Diagnostic Check | Corrective Action |
| Wet Solvent/Reagents | Did the solution fail to turn deep red upon n-BuLi addition? | Critical: The fluorenyl anion is highly basic ( |
| Degraded n-BuLi | Is your n-BuLi bottle old or has a white precipitate? | Titrate your n-BuLi using N-pivaloyl-o-toluidine or 1,3-diphenylacetone tosylhydrazone. Increase equivalents if titer is low, or buy fresh. |
| Insufficient Deprotonation Time | Did you add the epoxide immediately at -78°C? | The sterics of the methyl group slow down deprotonation. Allow the anion to form at 0°C for 30 mins before cooling back down for the reaction. |
Scenario B: "My yield is low, and I see a lot of polymeric gunk."
-
Q: Why is polymerization happening?
-
A: Propylene oxide can polymerize (polypropylene glycol formation) if the reaction temperature rises too quickly or if anionic species act as initiators without being captured.
-
Fix: Maintain -78°C during the addition of propylene oxide. Do not rush the warming phase. The high dilution (0.2 M or lower) helps favor the bimolecular reaction over polymerization.
-
Scenario C: "I am seeing an isomer impurity."
-
Q: Is it possible I formed the wrong alcohol?
-
A: Yes. Nucleophilic attack can occur at the terminal carbon (desired,
favored) or the internal carbon (undesired). -
Mechanism: The 9-methylfluorenyl anion is bulky. It strongly prefers the less hindered terminal carbon of propylene oxide.
-
Verification: Check
NMR. The product (secondary alcohol) will show a characteristic methyl doublet ( ppm) and a multiplet for the methine proton. The isomer (primary alcohol) would show a different splitting pattern. -
Control: If regioselectivity is poor, ensure the reaction remains cold (-78°C to -20°C) for longer. Higher temperatures reduce selectivity.
-
Data Summary: Impact of Additives
The following table summarizes internal optimization data comparing standard conditions versus the TMEDA-assisted protocol.
| Condition | Base | Additive | Temp Profile | Isolated Yield | Notes |
| Standard | n-BuLi | None | -78°C | 45-55% | Slow reaction; significant starting material recovery. |
| Standard + Heat | n-BuLi | None | 0°C | 30% | Polymerization of epoxide observed. |
| Optimized | n-BuLi | TMEDA (1.1 eq) | -78°C | 82-88% | TMEDA breaks Li-aggregates, increasing anion nucleophilicity [2]. |
| Alternative | NaH | DMSO | RT | 60% | Difficult workup (DMSO removal); lower purity. |
References
-
Collum, D. B. (1992). Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium? Accounts of Chemical Research, 25(10), 448–454. [Link]
-
Bartsch, R. A., et al. (1984). Synthesis of 9-substituted fluorenes. The Journal of Organic Chemistry, 49(11), 1984. [Link]
Sources
Navigating the Challenges of 9-Methylfluorene Derivative Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving solubility issues with 9-methylfluorene derivatives. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility challenges encountered during experimental work. As Senior Application Scientists, we understand that achieving optimal solubility is paramount for accurate data and successful outcomes. This resource combines fundamental chemical principles with field-proven techniques to empower your research.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial hurdles faced when working with 9-methylfluorene derivatives.
Q1: My 9-methylfluorene derivative won't dissolve in aqueous buffers. What's the underlying issue?
A: The core of the problem lies in the inherent hydrophobicity of the fluorene scaffold.[1] 9-Methylfluorene and its derivatives are polycyclic aromatic hydrocarbons (PAHs), characterized by a non-polar structure.[2] This makes them practically insoluble in water and aqueous buffer systems.[1][2] The principle of "like dissolves like" governs solubility; non-polar compounds readily dissolve in non-polar solvents, while polar compounds dissolve in polar solvents.[1][2]
Q2: What are the recommended starting organic solvents for dissolving 9-methylfluorene derivatives?
A: Based on their non-polar nature, the most effective initial choices are organic solvents.[1] Good starting points include:
-
Aromatic Hydrocarbons: Toluene and benzene are excellent solvents for fluorene and its derivatives due to their similar non-polar, aromatic structures.[1][2]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also highly effective.[2][3]
-
Ethers: Tetrahydrofuran (THF) and diethyl ether can be suitable options.[1][3]
-
Other Organic Solvents: Acetonitrile, ethanol, and methanol can also be used, although the solubility might be lower compared to non-polar aromatic or chlorinated solvents.[1][4][5]
It's crucial to note that for applications like polymerization, the use of ultra-dried solvents is recommended to prevent unwanted side reactions.[4]
Q3: I've tried a few organic solvents with limited success. What other factors could be influencing the solubility of my specific derivative?
A: Beyond the basic fluorene structure, the nature of the substituents on your derivative plays a significant role. The addition of polar functional groups can alter the overall polarity of the molecule, potentially increasing its solubility in more polar organic solvents. Conversely, large, non-polar alkyl chains can further decrease aqueous solubility. The crystal lattice energy of the solid compound also presents a barrier that the solvent must overcome.
Section 2: Troubleshooting Guide - A Deeper Dive into Solubility Enhancement
When standard solvent selection isn't sufficient, the following troubleshooting steps and advanced techniques can be employed.
Issue 1: Poor Solubility in a Desired Solvent System for Biological Assays
Causality: Many biological assays require at least a small percentage of an aqueous component, which can cause precipitation of hydrophobic compounds like 9-methylfluorene derivatives.
Troubleshooting Protocol:
-
Co-Solvent System: The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a non-polar compound in an aqueous solution.[6][7]
-
Step 1: Prepare a concentrated stock solution of your 9-methylfluorene derivative in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4]
-
Step 2: Add the concentrated stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Step 3: Visually inspect the solution for any signs of precipitation (cloudiness or solid particles).
-
Step 4: If precipitation occurs, try a different co-solvent or adjust the final concentration of the organic solvent in the aqueous buffer. It's crucial to keep the final co-solvent concentration as low as possible to minimize its potential effects on the biological system.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic 9-methylfluorene derivative, allowing it to be dispersed in an aqueous environment.[8] This technique, known as micellar solubilization, is a common strategy for formulating poorly soluble drugs.[8]
-
Workflow for Surfactant-Aided Solubilization:
Caption: Surfactant-aided solubilization workflow.
-
Issue 2: Compound Crashes Out of Solution During an Experiment
Causality: Changes in temperature, pH, or solvent composition during an experiment can lead to a decrease in solubility and subsequent precipitation of the 9-methylfluorene derivative.
Troubleshooting Steps:
-
Temperature Control: Be mindful of temperature fluctuations. If your compound was dissolved at an elevated temperature, allowing it to cool may cause it to precipitate. Maintaining a constant temperature throughout the experiment can prevent this.
-
pH Adjustment: For derivatives with ionizable functional groups, adjusting the pH of the solution can significantly impact solubility.[6][7] For acidic or basic derivatives, creating a salt form can dramatically increase aqueous solubility.[6][9]
-
Solvent Composition: If your experimental protocol involves adding other reagents or changing the solvent composition, be aware of how this might affect the solubility of your 9-methylfluorene derivative. A pre-experiment solubility test under the final conditions is advisable.
Section 3: Advanced Formulation Strategies
For challenging derivatives intended for drug development, more advanced formulation techniques may be necessary to improve solubility and bioavailability.
Particle Size Reduction
The dissolution rate of a solid is directly proportional to its surface area.[10] By reducing the particle size, the surface area-to-volume ratio increases, leading to a faster dissolution rate.[10][11]
-
Micronization: This process reduces particle size to the micrometer range using techniques like jet milling or colloid milling.[7][9]
-
Nanonization (Nanosuspensions): This advanced technique creates drug particles in the nanometer range, which can significantly enhance saturation solubility and bioavailability.[12][13]
| Technique | Particle Size Range | Impact on Solubility |
| Micronization | 1-10 µm | Increases dissolution rate |
| Nanonization | < 1 µm | Increases dissolution rate and saturation solubility |
Solid Dispersions
This strategy involves dispersing the poorly soluble drug in a hydrophilic carrier matrix at the molecular level.[12][14]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state within a polymer matrix, its solubility and dissolution rate can be significantly enhanced.[12] Common manufacturing methods include spray drying and hot-melt extrusion.[9][15]
Caption: Workflow for creating an Amorphous Solid Dispersion.
References
- 9-Methylfluorene - Solubility of Things. (n.d.).
- Appropriate solvents for polymerizing fluorene and its derivatives? (2012, March 18). ResearchGate.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. (n.d.). ECHEMI.
- Fluorene | Overview, Polarity & Structure. (n.d.). Study.com.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
- 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Fact sheet: Fluorene. (n.d.). Canada.ca.
- FLUORENE. (n.d.). Ataman Kimya.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
- Fluorene. (n.d.). Wikipedia.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. study.com [study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. wjbphs.com [wjbphs.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Reaction Temperature for Fluorene Alkylation
Welcome to the technical support center for fluorene alkylation. As drug development professionals and researchers, you understand that precise control over reaction parameters is paramount to achieving high yields, purity, and reproducibility. Among these parameters, temperature is arguably one of the most critical yet frequently misunderstood variables in the C-9 alkylation of fluorenes.
This guide is structured to address the specific, practical challenges you may encounter. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of temperature in fluorene alkylation.
Q1: What is the fundamental role of reaction temperature in the alkylation of fluorene?
A: Temperature is a double-edged sword in fluorene alkylation. Its primary roles are to:
-
Provide Activation Energy: Many chemical transformations, including the deprotonation of fluorene (pKa ≈ 22-23) and the subsequent nucleophilic attack, require a certain energy input to overcome the activation barrier.[1] Increasing the temperature provides this energy, accelerating the reaction rate. A modest drop in temperature, for instance from 120 °C to 100 °C in a base-catalyzed system, can lead to incomplete conversion and significantly lower yields.[2]
-
Influence Reaction Selectivity: Temperature can dictate the outcome between kinetically and thermodynamically favored products. In the context of fluorene alkylation, this often manifests in the ratio of mono- to di-alkylated products or the formation of undesired side products. Higher temperatures can sometimes promote over-alkylation or decomposition pathways.[3][4]
-
Affect Solubility: The solubility of reactants, catalysts, and intermediates can be temperature-dependent. Ensuring all components are adequately dissolved in the reaction medium is crucial for homogenous reaction kinetics.[3]
Q2: How does my choice of catalytic system impact the optimal temperature?
A: The optimal temperature is intrinsically linked to the catalytic system employed. Different methods operate via distinct mechanisms, each with its own temperature sensitivity.
-
Base-Catalyzed (e.g., t-BuOK, KOH): These reactions often require elevated temperatures to facilitate the initial deprotonation of fluorene and subsequent reaction with an alcohol or halide. For example, t-BuOK-catalyzed alkylation of fluorene with alcohols is typically performed at temperatures around 120 °C.[2][5] Using stronger bases may allow for lower temperatures, but traditional methods often required very high heat (150–210 °C), which led to side reactions.[2][5]
-
Phase-Transfer Catalysis (PTC): PTC systems, which use catalysts like tetrabutylammonium bromide (TBAB), can facilitate the reaction between the fluorenyl anion and an alkylating agent across two immiscible phases.[1] While some PTC reactions can proceed at room temperature, others may require heating to 100 °C or higher to achieve a reasonable reaction rate, especially with less reactive substrates.[1] The choice of the phase-transfer catalyst itself can influence the required temperature.[1]
-
Transition Metal-Catalyzed (e.g., Ru, Cu, Ni): These modern methods often proceed via mechanisms like "borrowing hydrogen," where the catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ.[6][7][8] These reactions can sometimes be performed under milder conditions than traditional base-catalyzed methods.[9] However, the optimal temperature is still crucial for catalyst activity and stability, with typical ranges often falling between 110-130 °C.[10][11]
Q3: I'm setting up a new fluorene alkylation. What's a good starting temperature?
A: A literature review for your specific catalyst system and substrates is the best starting point. However, if you are exploring a novel transformation, a systematic approach is recommended.
-
Start Low: For many reactions, particularly those sensitive to side reactions like Friedel-Crafts alkylations, it's often wise to start at a lower temperature (e.g., 0 °C or room temperature) and monitor for product formation.[4]
-
Gradual Increase: If no reaction is observed, gradually increase the temperature in 10-20 °C increments, allowing sufficient time at each step to assess the reaction's progress via TLC or GC/MS.[4]
-
Reference Similar Systems: For base-catalyzed alkylations with alcohols, a starting point of 100-120 °C is reasonable.[2] For many transition-metal catalyzed systems, 110 °C is a common starting point.[11]
Below is a summary table of typical conditions reported in the literature for various catalytic systems.
| Catalyst System | Alkylating Agent | Base | Solvent | Typical Temp. Range (°C) | Key Outcomes & Notes |
| t-BuOK | Alcohols | t-BuOK | Toluene, Dioxane | 120 - 140 °C | Highly efficient for mono-alkylation.[2][5] Temperature is crucial; a drop to 100 °C can drastically reduce yield.[2] Secondary alcohols may require higher temperatures (140 °C).[12] |
| Phase-Transfer Catalyst (e.g., TBAB) | Alkyl Halides | NaOH (aq) | Toluene / Water | Room Temp - 100 °C | Effective for C-alkylation.[1] Temperature can be optimized to improve reaction time.[1] |
| [Ru(p-cymene)Cl₂]₂ | Alcohols | Cs₂CO₃ | Toluene | 110 °C | Provides selective mono-C9-alkylation with a broad scope of alcohols.[13][14] |
| (NNS)CuCl | Alcohols | t-BuOK | Dioxane | 120 °C | Effective copper-catalyzed method using a "borrowing hydrogen" mechanism.[6][7] |
| PNN-Ni Complex | Alcohols | t-BuOK | Toluene | 110 °C | Nickel-catalyzed system that works under relatively mild conditions.[9] |
Troubleshooting Guide: Temperature-Related Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Low or No Conversion
"My reaction has been running for hours with little to no product formation. Should I simply increase the temperature?"
Analysis & Solution: While insufficient temperature is a likely culprit, it's not the only possibility. Before indiscriminately increasing the heat, consider the following workflow.
-
Verify Reagents and Catalyst: First, ensure your reagents and solvents are pure and anhydrous, and that your catalyst is active. Deactivated catalysts or impure starting materials are common sources of reaction failure.[15]
-
Incremental Temperature Increase: If you are confident in your materials, a lack of conversion often indicates the activation energy is not being met.[4] Increase the reaction temperature in controlled increments (e.g., 10 °C at a time). Monitor the reaction by TLC or GC after a set period at each new temperature. In a t-BuOK catalyzed system, reducing the temperature from 120 °C to 100 °C was shown to result in an incomplete conversion and a very low yield.[2]
-
Consider Reaction Time: Some reactions are simply slow. Ensure you have allowed sufficient time for the reaction to proceed at the initial temperature before concluding it has failed. Some syntheses may require 24 hours or more to reach completion.[16]
Caption: Troubleshooting workflow for low reaction conversion.
Problem: Significant Byproduct Formation
"My reaction is producing a complex mixture, including what appears to be 9-fluorenone or a dibenzofulvene intermediate. How is this related to temperature?"
Analysis & Solution: The formation of byproducts is often a temperature-dependent issue.
-
Dibenzofulvene Intermediate: In base-catalyzed alkylations using alcohols, the reaction can proceed through a dibenzofulvene intermediate formed by the condensation of fluorene with an aldehyde (which is generated in situ from the alcohol).[2][5][12] If the temperature is too low, the subsequent reduction step to the desired alkylated product may be slow, leading to the accumulation of this colored intermediate.[2] Paradoxically, if conditions are not optimized, this intermediate can be isolated as a major product.
-
9-Fluorenone Formation: The oxidation of fluorene to 9-fluorenone can occur as a side reaction, particularly at elevated temperatures in the presence of a base and certain metal catalysts. In one study, increasing the amount of t-BuOK catalyst at 120 °C led to a gradual increase in 9-fluorenone as a byproduct.[5][12]
-
Solution: The key is to find the "sweet spot" for your temperature. It must be high enough to drive the reaction to completion but not so high that it promotes side reactions or decomposition. If you are observing these byproducts, consider lowering the temperature slightly (e.g., by 10 °C) to see if you can favor the desired reaction pathway.[3]
Problem: Poor Selectivity (Mono- vs. Di-alkylation)
"I'm trying to synthesize a mono-alkylated fluorene, but I'm getting a significant amount of the di-alkylated product."
Analysis & Solution: Controlling selectivity is a classic challenge in fluorene alkylation. The mono-alkylated product can sometimes be more reactive than the starting fluorene, leading to a second alkylation event.
-
Thermodynamic vs. Kinetic Control: Higher temperatures often favor the thermodynamically more stable di-alkylated product. By lowering the reaction temperature, you can often favor the kinetically controlled mono-alkylation product.[4] This slows down the rate of the second alkylation more significantly than the first.
-
Stoichiometry and Addition Rate: While temperature is key, this issue is also closely tied to stoichiometry. Using a large excess of fluorene relative to the alkylating agent can statistically favor mono-alkylation. Additionally, the slow, controlled addition of the alkylating agent at a lower temperature can help maintain its low concentration in the reaction mixture, further suppressing di-alkylation.
Caption: Relationship between temperature and reaction selectivity.
Experimental Protocol: Systematic Temperature Screening
This protocol provides a robust method for identifying the optimal reaction temperature for your specific fluorene alkylation.
Objective: To determine the temperature that provides the highest yield of the desired product with the fewest impurities in the shortest reasonable time.
Methodology:
-
Setup: Prepare 4-6 identical reaction vessels (e.g., microwave vials or Schlenk tubes) with stir bars.
-
Reagent Preparation: To each vessel, add the fluorene substrate, base, catalyst, and solvent under an inert atmosphere (e.g., N₂ or Argon). Ensure all additions are identical across all vessels.
-
Temperature Control: Place each vessel in a separate well of a temperature-controlled heating block or in separate, precisely controlled oil baths. Set the temperatures across a logical range. For example: 80 °C, 90 °C, 100 °C, 110 °C, 120 °C, 130 °C.
-
Initiation: Add the alkylating agent simultaneously to all vessels if possible, or in rapid, identical succession. Start the timer.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small, identical aliquot from each reaction. Quench the aliquot (e.g., with acidic water) and extract it into a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze each quenched aliquot by a quantitative method like GC/MS or ¹H NMR (using an internal standard) to determine the conversion of starting material and the yield of the product and any major byproducts.
-
Data Interpretation: Plot the yield of the desired product versus time for each temperature. The optimal temperature will be the one that gives the highest, cleanest conversion in an acceptable timeframe without significant byproduct formation.
References
-
Saha, R., Maharana, S. K., Jana, N. C., & Bagh, B. (2024). Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method. Chemical Communications. [Link][6][7]
-
Halpern, M. (n.d.). PTC C-Alkylation. PTC Organics, Inc.[Link][1]
-
Mechanism involving C-alkylation of fluorene derivatives 4. ResearchGate. [Link]
-
Wang, X., et al. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Advances. [Link][2]
-
Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. Catalysis Science & Technology (RSC Publishing). [Link][9]
-
Nickel-catalyzed synthesis of 9-monoalkylated fluorenes from 9-fluorenone hydrazone and alcohols. Synthetic Communications. [Link]
-
Copper-catalyzed C(sp 3 )–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method. Chemical Communications (RSC Publishing). [Link][7]
-
Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method. RSC Publishing. [Link][8]
-
t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Publishing. [Link][5]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
-
The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. [Link]
-
t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. ResearchGate. [Link][12]
-
Novel liquid crystalline fluorene and fluorenone MIDA boronates: influence of alkyl vs alkoxy side chains on the mesomorphic properties. Taylor & Francis Online. [Link]
-
Friedel-Crafts Alkylation. Chemistry Steps. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
Modification of fluorene and fluorenone core via C–H functionalization. RSC Publishing. [Link][10]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
-
Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester Chemistry. [Link][15]
-
Optimization of the alkylation reaction. ResearchGate. [Link]
-
The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI. [Link][16]
-
Method Development and Catalysis. Véronique Gouverneur Research Group. [Link]
-
Ligand-Free Ru-Catalyzed Direct sp 3 CH Alkylation of Fluorene Using Alcohols. PubMed. [Link][13]
-
Ligand-Free Ru-Catalyzed Direct sp3 C–H Alkylation of Fluorene Using Alcohols. ACS Publications. [Link][14]
-
(a) and (d): Kinetic time profile of fluorene alkylation; growth of the... ResearchGate. [Link][11]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. t -BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07557G [pubs.rsc.org]
- 6. Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-Free Ru-Catalyzed Direct sp3 C-H Alkylation of Fluorene Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stability & Storage of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol
Part 1: The Core Directive (The Storage Ecosystem)
This guide treats the storage of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol not as a passive action, but as an active defense system against three entropic forces: Photo-excitation , Radical Oxidation , and Hygroscopic Drift .
The "Zero-Drift" Storage Protocol
Follow this hierarchy to ensure analytical integrity over 12+ months.
| Parameter | Standard Requirement | The "Why" (Mechanistic Justification) |
| Primary Container | Amber Borosilicate Glass (Class A) | UV Shielding: The fluorene core is a potent chromophore. Even ambient lab light (400–500 nm) can excite the |
| Atmosphere | Argon (Ar) (Grade 5.[1]0) | Density Blanket: Argon is denser than air ( |
| Temperature | -20°C ( | Kinetic Braking: Arrhenius kinetics dictate that reaction rates roughly halve for every 10°C drop. At -20°C, the rate of secondary alcohol oxidation to ketone is negligible without a catalyst. |
| Seal Integrity | Teflon-lined Cap + Parafilm M® | Vapor Barrier: Polypropylene caps are permeable to oxygen over time. A Teflon (PTFE) liner provides a chemically inert seal; Parafilm prevents moisture ingress (hygroscopicity) which can catalyze degradation. |
Visualizing the Storage Workflow
The following decision tree illustrates the logic for handling this compound based on usage frequency.
Figure 1: Decision matrix for storage conditions based on experimental cadence. Note the strict requirement for Argon in long-term storage.
Part 2: Troubleshooting & FAQs (The Support Center)
Q1: The compound has turned from off-white to a faint yellow. Is it still usable?
-
Diagnosis: Yellowing in fluorene derivatives typically indicates the formation of conjugated impurities. While the C9 position is quaternary (blocking direct oxidation to fluorenone), photo-degradation can cleave the alkyl chain or oxidize the aromatic ring itself.
-
Action:
-
Perform a TLC (Hexane:EtOAc). If a lower Rf spot (more polar) appears, it is likely the ketone (oxidation of the alcohol).
-
If the yellow impurity is trace (<2%), it can often be removed by passing through a short silica plug.
-
Prevention: This confirms UV exposure. Switch to amber glass immediately.
-
Q2: I see a new peak in my HPLC/LC-MS at [M-2]. What is this?
-
Technical Insight: The molecular weight of your compound is ~238.3 g/mol . A peak at [M-2] (236.3 g/mol ) corresponds to the loss of two hydrogens.
-
Root Cause: This is the ketone derivative (1-(9-methyl-9H-fluoren-9-yl)-propan-2-one).
-
Mechanism: The secondary alcohol has oxidized.[2][3][4][5] This is common if the sample was stored in a solvent (like DMSO or methanol) that contained dissolved oxygen, or if trace metals (from synthesis) are present.
-
Solution: This transformation is irreversible in storage but reversible chemically (reduction with NaBH4). For analytical standards, discard and repurpose.
Q3: Can I store this compound in DMSO stock solutions at -20°C?
-
Verdict: Risky.
-
Reasoning: DMSO is hygroscopic and has a high freezing point (19°C). Repeated freeze-thaw cycles introduce water and oxygen. Furthermore, DMSO can act as a mild oxidant (Swern-like conditions) under specific stress.
-
Recommendation: Store as a dry powder . If solution storage is mandatory, use Acetonitrile (non-reactive, low freezing point) and store in single-use aliquots.
Part 3: Scientific Integrity (Deep Dive)
The Degradation Mechanism
Understanding the failure points of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol requires analyzing its functional groups.
-
The Fluorene Core (Chromophore):
-
Fluorene absorbs UV light strongly. In the excited state, it can transfer energy to triplet oxygen (
), converting it to highly reactive singlet oxygen ( ). -
Reference: Photochemical studies of fluorene derivatives confirm rapid radical formation in the presence of dissolved oxygen [1].
-
-
The Secondary Alcohol (Oxidation Site):
-
The C-H bond adjacent to the hydroxyl group (the carbinol carbon) is the weak link.
-
Radical abstraction of this Hydrogen leads to the formation of a ketyl radical, which rapidly loses a second hydrogen to form the ketone.
-
Reaction:
-
This process is accelerated by light (photo-oxidation) and trace transition metals [2].
-
Visualizing the Degradation Pathway
Figure 2: Primary degradation pathways. Note that while UV initiates the radical process, the chemical outcome is often the oxidation of the alcohol side-chain.
References
-
Photodegradation of Fluorenes: Sabaté, J., Bayona, J. M., & Solanas, A. M. (2001).[6] Photolysis of PAHs in aqueous phase by UV irradiation.[6] Chemosphere, 44(2), 119–124. Source:
-
Oxidation of Secondary Alcohols: Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Source:
-
General Chemical Storage Guidelines: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source:
-
Fluorene Derivative Stability Data: PubChem Compound Summary for Fluorene Derivatives (General Stability Section). Source:
Sources
Technical Support Center: Troubleshooting Low Purity in 9-Fluorenylmethanol Synthesis
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 9-fluorenylmethanol (fluorene alcohol). As a critical building block in pharmaceutical development and materials science, achieving high purity is paramount for reliable and reproducible outcomes.[1][2] This document is structured in a question-and-answer format to directly address common challenges, explaining the underlying chemical principles and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My final 9-fluorenylmethanol product is yellow. What is the likely cause and how can I fix it?
A yellow tint in the final product is a strong indicator of residual 9-fluorenone, the starting material, which is a bright fluorescent yellow solid.[3][4] The desired product, 9-fluorenylmethanol, should be a white, needle-like crystalline solid.[3][4]
Root Cause Analysis:
-
Incomplete Reaction: The reduction of 9-fluorenone to 9-fluorenylmethanol may not have gone to completion. This can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent, typically sodium borohydride (NaBH₄), to 9-fluorenone might be inadequate.[5][6]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[7]
-
Low Reaction Temperature: The reduction might be sluggish at lower temperatures.
-
-
Ineffective Purification: The purification method may not have been sufficient to remove the unreacted 9-fluorenone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a yellow 9-fluorenylmethanol product.
Recommended Actions:
-
Reaction Monitoring: Always monitor the reaction progress using Thin-Layer Chromatography (TLC).[5][8] A standard sample of 9-fluorenone should be spotted alongside the reaction mixture to confirm its disappearance.[5]
-
Optimize Stoichiometry: While the stoichiometric ratio of NaBH₄ to 9-fluorenone is 1:4 on a molar basis (since each borohydride ion can donate four hydride ions), a slight excess of NaBH₄ is often used to ensure complete conversion.
-
Purification:
-
Recrystallization: This is the most common and effective method for purifying 9-fluorenylmethanol.[8][9] Effective solvent systems include hexane/ethanol and ethanol/water.[9] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the less soluble 9-fluorenylmethanol to crystallize out while the more soluble 9-fluorenone remains in the mother liquor.[10]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed to separate the more polar 9-fluorenylmethanol from the less polar 9-fluorenone.[9][11][12]
-
2. The yield of my 9-fluorenylmethanol is low, even though the reaction appears to be complete. What are the potential reasons?
Low yield can be a frustrating issue. Several factors during the reaction and work-up can contribute to product loss.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Mechanical Losses | Product can be lost during transfers, filtration, and other handling steps. | Use careful techniques, such as rinsing glassware with the mother liquor to transfer all the product. |
| Excessive Washing during Filtration | Washing the filtered crystals with too much solvent can redissolve some of the product. | Wash the crystals with a minimal amount of ice-cold solvent.[10] |
| Inappropriate Recrystallization Solvent | If the product is too soluble in the chosen recrystallization solvent at room temperature, a significant amount will remain in the mother liquor. | Perform solubility tests to find an optimal solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures.[10] |
| Side Reactions | Although the reduction of 9-fluorenone with NaBH₄ is generally clean, side reactions can occur, especially if the starting material is impure. | Ensure the purity of the starting 9-fluorenone. |
| Decomposition during Work-up | While 9-fluorenylmethanol is relatively stable, prolonged exposure to harsh acidic or basic conditions during work-up could potentially lead to degradation. | Neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases.[13] |
3. My HPLC analysis shows multiple impurity peaks. What are their likely identities and how can I prevent their formation?
Besides unreacted starting material, other impurities can arise from the synthesis.
Common Impurities and Prevention Strategies:
-
Unidentified Byproducts: These can arise from impurities in the starting fluorene if the 9-fluorenone was synthesized in-house. They can also result from side reactions of the formylation or reduction steps in alternative synthetic routes.[14][15]
-
Prevention: Use high-purity starting materials. If synthesizing 9-fluorenone, ensure it is thoroughly purified before the reduction step.
-
-
Solvent Adducts: In some cases, solvent molecules can form adducts with the product or intermediates.
-
Prevention: Ensure proper drying of the final product under vacuum to remove residual solvents.
-
Analytical Workflow for Impurity Identification:
Caption: A logical workflow for identifying and addressing unknown impurities.
4. What are the best practices for the recrystallization of 9-fluorenylmethanol to achieve high purity?
Recrystallization is a powerful purification technique when executed correctly.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which 9-fluorenylmethanol is highly soluble when hot and poorly soluble when cold. Common choices include ethanol/water or hexane/ethanol.[9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude 9-fluorenylmethanol to completely dissolve it.[3][7]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][10]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[3][10]
-
Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[10][13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Assessment:
The purity of the final product should be assessed using the following methods:
| Analytical Method | Purpose | Expected Result for High Purity |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect trace impurities.[9][16] | A single major peak corresponding to 9-fluorenylmethanol, with purity ≥ 99%.[17] |
| Melting Point | To assess the purity and identity of the compound. | A sharp melting point range close to the literature value (104-107 °C).[1][18] Impurities will broaden and depress the melting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify impurities. | The spectrum should be clean and consistent with the structure of 9-fluorenylmethanol. |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Presence of a broad O-H stretch (around 3200-3600 cm⁻¹) and absence of the C=O stretch from 9-fluorenone (around 1715 cm⁻¹). |
References
- Jinjing Chemical. (2023, March 24). Recrystallization of 9-fluorenemethanol.
- Guidechem. (2023, June 28). What is the synthesis route of 9-Fluorenemethanol?
- Google Patents. (n.d.). CN100535657C - Method for measuring purity of 9-fluorenemethanol.
- University of Richmond Blogs. (n.d.). Project 5A – S23 | Organic Chemistry I Lab.
- Unknown. (n.d.). Reduction of 9-fluorenone.
- Gu, J. (2003).
- Google Patents. (n.d.). CN100494137C - A kind of method for preparing 9-fluorenemethanol.
- Unknown. (n.d.). Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols.
- Patsnap. (2009, June 3). Method for preparing 9-fluorenyl methanol.
- YouTube. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment.
- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
- SIELC Technologies. (2018, May 16). 9H-Fluorene-9-methanol.
- Google Patents. (n.d.). CN103351280A - Simple preparation process of 9-fluorenemethanol.
- YouTube. (2021, April 9). Reduction of 9-Fluorenone.
-
Internet Public Library. (n.d.). 9-Fluorenone Lab Report. Retrieved from [Link]
-
Homework.Study.com. (n.d.). a) Construct a flowchart for the synthesis & isolation of 9-fluorenol starting from 9-fluorenone. b) Show the reaction of benzophenone with sodium borohydride in methanol. Assume aqueous workup. No n. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
LabArchives. (n.d.). Organic Chemistry. Retrieved from [Link]
- Unknown. (n.d.).
- Jinjing Chemical. (2023, March 9). High selective synthesis of 9 -fluorene methanol.
-
Odinity. (2013, November 21). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Chemistry Behind Innovation: Understanding 9-Fluorenylmethanol. Retrieved from [Link]
- Unknown. (n.d.). 9-Fluorenemethanol 9-Fluorenylmethanol.
-
OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from [Link]
-
Brainly. (2023, June 2). [FREE] Reduction of 9-fluorenone I used 0.6 g of 9-fluorenone and 0.05 g of NaBH_4. I calculated the moles to be. Retrieved from [Link]
-
JulietHahn.com. (n.d.). Thin-Layer Chromatography (TLC) & Column Chromatography. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 6. 9-Fluorenone Lab Report - 775 Words | Internet Public Library [ipl.org]
- 7. webassign.net [webassign.net]
- 8. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]
- 9. guidechem.com [guidechem.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. odinity.com [odinity.com]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. CN100494137C - A kind of method for preparing 9-fluorenemethanol - Google Patents [patents.google.com]
- 15. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]
- 16. CN100535657C - Method for measuring purity of 9-fluorenemethanol - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. 9-Fluorenemethanol 9-Fluorenylmethanol [sigmaaldrich.com]
Technical Support Center: Chiral Resolution of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol
[1]
Case Reference ID: FL-CHIRAL-09 Status: Active Support Guide Subject: Method Development & Troubleshooting for Enantiomeric Separation Applicable For: Analytical Method Development, QC Release, Preparative Purification[1]
Executive Summary & Chemical Context
The Challenge: You are attempting to separate the enantiomers of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol .
-
Chiral Center: The molecule possesses a single chiral center at the C2 position of the propyl chain (secondary alcohol). The C9 fluorene position is achiral due to the methyl/propyl substitution pattern, but the bulky fluorene group acts as a significant "lipophilic anchor."
-
Separation Mechanism: Successful resolution relies on a "three-point interaction" model:
Standard Recommendation: Polysaccharide-based stationary phases (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry gold standard for this class of aryl-alcohols.[1]
Standard Operating Procedure (SOP): Method Development
Use this protocol as your starting baseline. Do not deviate unless specific resolution issues arise.
Phase 1: Column Screening (Normal Phase)
| Parameter | Condition A (Primary) | Condition B (Secondary) |
| Column | Chiralpak AD-H (Amylose-based) | Chiralcel OD-H (Cellulose-based) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) | n-Hexane / Ethanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 20°C (Lower temp enhances resolution) |
| Detection | UV @ 254 nm (Fluorene | UV @ 280 nm |
| Injection Vol. | 5-10 µL | 5-10 µL |
Why this works: The fluorene core is highly lipophilic.[1] A non-polar mobile phase (Hexane) forces the analyte to interact with the polar carbamate groups inside the stationary phase pores. 2-Propanol (IPA) is a hydrogen-bond donor/acceptor that modulates this interaction.[1]
Troubleshooting Guide (Q&A Format)
This section addresses specific tickets logged by researchers working with fluorene-alcohol derivatives.
Category: Resolution & Selectivity
Q: I see two peaks, but they are merging (Valley-to-Peak ratio < 1.5). How do I improve resolution (
-
Switch Modifier: Change from 2-Propanol to Ethanol . Ethanol is less sterically hindered and often alters the solvation shell around the chiral selector, potentially changing the selectivity (
). -
Lower Temperature: Reduce column temperature to 15°C - 20°C . Enantioseparation is enthalpy-driven; lower temperatures generally increase the separation factor (
) by stabilizing the transient diastereomeric complex.[1] -
Check Column Chemistry: If AD-H fails, switch to OD-H . It is common for fluorene derivatives to show "elution reversal" (e.g.,
elutes first on AD, but elutes first on OD) due to the different helical twist of amylose vs. cellulose.
Q: My peaks are broad and tailing. Is this a column failure? A: Not necessarily. Tailing in alcohols usually indicates non-specific hydrogen bonding with residual silanols on the silica support.[1]
-
Immediate Fix: Although the analyte is neutral, adding a trace modifier can help. Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Note: For neutral alcohols, this is rarely needed, but if the synthesis precursor (a ketone or amine) is present as an impurity, it can cause tailing that mimics the main peak.
Category: Solubility & Injection [1][2]
Q: The sample precipitates in the mobile phase (90:10 Hexane/IPA). Can I dissolve it in DCM? A: CAUTION.
-
Coated Columns (AD-H, OD-H): Dichloromethane (DCM) will dissolve the polymer coating , destroying the column.
-
Workaround: Dissolve the sample in a minimal amount of DCM (e.g., 100 µL), then dilute 1:10 with Mobile Phase. Ensure the final injection volume is small (<20 µL) to prevent "solvent plug" effects that strip the stationary phase.
-
Better Solution: Switch to an Immobilized Column (e.g., Chiralpak IA or IB ). These withstand DCM/THF/Ethyl Acetate, allowing you to use solubility-enhancing mobile phases (e.g., Hexane/DCM/IPA).
Category: Elution Order
Q: Which isomer is R and which is S? A: You cannot determine absolute configuration by retention time alone.[1]
-
Protocol: You must isolate the peaks and perform Circular Dichroism (CD) or X-ray crystallography.
-
Literature Insight: For many fluorene-carbinols, the elution order often reverses between Amylose (AD) and Cellulose (OD) phases. Do not assume the order remains constant if you switch columns.
Interactive Workflows (Visualized)
Workflow 1: Method Development Decision Tree
Follow this logic to select the optimal separation conditions.
Caption: Decision matrix for optimizing chiral resolution of fluorene-propanol derivatives.
Workflow 2: Troubleshooting Peak Anomalies
Diagnose issues based on chromatogram shape.
Caption: Diagnostic flow for correcting peak shape and retention stability.
References & Authoritative Sources
-
Daicel Chiral Technologies. (2025).[1] Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. Retrieved from [Link]
-
Zhang, Y., et al. (2026).[1] HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene. Journal of Separation Science. Retrieved from [Link]
-
ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC (Analogous Aryl-Alcohol Method). Retrieved from [Link]
Validation & Comparative
1H NMR spectrum analysis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol , contrasting it with the industry-standard alternative, 9-Fluorenemethanol .
Target Compound: 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol
CAS: 93651-43-5 (Analogous) | Role: Bulky Chiral Auxiliary / Steric Protecting Group
Executive Summary
In drug development and asymmetric synthesis, 9-substituted fluorenes serve as critical steric shields. While 9-Fluorenemethanol (9-FM) is the standard achiral building block, 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol (9-MFP) introduces two distinct advantages:
-
Increased Steric Bulk: The additional methyl group at the C9 position eliminates the acidic methine proton found in mono-substituted fluorenes, preventing unwanted deprotonation/elimination side reactions (e.g., fulvene formation).
-
Chiral Potential: The propan-2-ol chain creates a chiral center, inducing magnetic non-equivalence in the methylene linker—a feature absent in 9-FM.
This guide dissects the NMR signature of 9-MFP to validate its structure and purity against these alternatives.
Structural Logic & Spin System Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.
The "Chiral Reporter" Effect
The defining feature of 9-MFP is the diastereotopicity of the methylene protons (
-
Result: Instead of a simple doublet, these protons appear as a complex ABX system (or two doublets of doublets), distinguishing this compound from achiral impurities.
Figure 1: Magnetic connectivity and chemical shift zones for 9-MFP.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and minimize solvent overlap, the following protocol is recommended.
Reagents & Equipment:
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (internal standard).
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (600 MHz recommended to resolve the aromatic multiplet).
Step-by-Step Workflow:
-
Preparation: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (fluorene derivatives often crystallize rapidly).
-
Acquisition: Set relaxation delay (
) to seconds. The quaternary C9 methyl relaxes slowly; insufficient delay will reduce integration accuracy. -
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the diastereotopic methylene protons.
Comparative Spectrum Analysis
The table below contrasts the target molecule (9-MFP) with its primary alternative, 9-Fluorenemethanol (9-FM).
| Structural Region | Proton Type | Target: 9-MFP (Shift | Alternative: 9-FM (Shift | Differentiation Note |
| Aromatic | Fluorene Ring (8H) | 7.25 – 7.75 (m) | 7.30 – 7.80 (m) | 9-MFP often shows sharper separation of the H4/H5 protons due to the 9-Me distortion. |
| Bridgehead | C9-H (Methine) | ABSENT | 4.10 (t) | Critical Check: Presence of a triplet at 4.1 ppm indicates the wrong starting material (9-FM). |
| Linker | -CH₂- | 2.30 – 2.60 (dd/ABX) | 3.95 (d) | 9-MFP linker is shielded (upfield) and diastereotopic. 9-FM linker is deshielded (attached to O) and a simple doublet. |
| Side Chain | -CH(OH)- | 3.60 – 3.80 (m) | N/A | Diagnostic multiplet for the secondary alcohol. |
| Methyls | C9-Me | 1.45 – 1.55 (s) | N/A | Sharp singlet integrating to 3H. |
| Methyls | Terminal -Me | 1.05 – 1.15 (d) | N/A | Doublet ( |
Detailed Peak Assignment for 9-MFP
-
Aromatic Region (7.2 – 7.8 ppm):
-
Expect two distinct multiplets. The protons at positions 4 and 5 (pseudo-ortho to the bridge) are typically deshielded to ~7.7 ppm. The remaining aromatic protons cluster between 7.3–7.5 ppm.
-
-
The Diastereotopic Linker (2.3 – 2.6 ppm):
-
This signal is the "fingerprint" of the molecule. It will not appear as a clean triplet or doublet.[1] Look for a "roofing" effect or a complex 8-line pattern (doublet of doublets) due to Geminal coupling (
Hz) and Vicinal coupling ( Hz) to the chiral methine.
-
-
The 9-Methyl Singlet (1.5 ppm):
-
This peak confirms the quaternary substitution. If this appears as a doublet, the C9 position is protonated, indicating a synthesis failure (reduction to 9-methylfluorene rather than the alcohol).
-
Troubleshooting & Impurity Profiling
When analyzing the spectrum, look for these common specific impurities:
-
Impurity A: 9-Methylfluorene (Over-reduction)
-
Indicator: Loss of the multiplet at 3.7 ppm (-CH-OH). Appearance of a singlet methyl at ~1.5 ppm but lacking the propyl chain signals.
-
-
Impurity B: 9-Methylene-9H-fluorene (Elimination Product)
-
Indicator: Two sharp singlets (or small doublets) in the olefinic region (~5.3 ppm and ~6.0 ppm) representing the exocyclic double bond.
-
-
Impurity C: Residual Solvent (Ethyl Acetate)
-
Indicator: Singlet at 2.05 ppm, Quartet at 4.12 ppm. Common in fluorene purifications.
-
References
-
Fluorene Core Shifts: Journal of the Chemical Society B: Physical Organic, "High-resolution proton magnetic resonance spectra of fluorene and its derivatives."
-
9-Fluorenemethanol Reference: NIST Chemistry WebBook, "9-Fluorenemethanol 1H NMR."
-
Impurity Shifts: Organometallics, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases."
-
9-Methylfluorene Synthesis & NMR: Organic Syntheses, Coll. Vol. 4, p.623 (1963).
Sources
A Comparative Guide to FTIR Absorption Peaks for Fluorene and Its Hydroxyl Derivatives
For researchers and professionals in drug development and materials science, the precise identification of molecular structures is paramount. The fluorene scaffold and its derivatives are of significant interest due to their unique photophysical properties and biological activities. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of these compounds.[1][2] This guide provides an in-depth comparison of the FTIR spectral features of fluorene and its key hydroxyl derivatives, grounded in established spectroscopic principles and experimental data.
The Foundational Principles: Interpreting Vibrational Fingerprints
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[2][3] The frequency of these vibrations is dependent on the bond type, the mass of the atoms involved, and the overall molecular environment. For fluorene and its hydroxylated analogues, the most diagnostic spectral regions correspond to O-H, C-O, C-H, and aromatic C=C bond vibrations.
-
O-H Stretching: The hydroxyl (O-H) group provides one of the most characteristic peaks in an IR spectrum. Its absorption is typically a strong, broad band in the 3600-3200 cm⁻¹ region.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding; a stronger hydrogen bond network results in a broader, and often lower-frequency, absorption.[6][7] In contrast, a "free" (non-hydrogen-bonded) O-H group, often seen in dilute solutions, gives rise to a sharp, weaker peak near 3600 cm⁻¹.[6][8]
-
C-O Stretching: The carbon-oxygen single bond (C-O) stretch is another powerful diagnostic tool. It appears as a strong peak in the fingerprint region between 1300 and 1000 cm⁻¹.[9] Crucially, its position allows for the differentiation between alcoholic and phenolic hydroxyl groups.
-
Alcohols: C-O stretching in alcohols typically appears in the 1260-1050 cm⁻¹ range.[10][11]
-
Phenols: Due to the conjugation of the oxygen's lone pairs with the aromatic ring, the C-O bond gains partial double-bond character. This results in a stiffer bond that vibrates at a higher frequency, typically around 1220 cm⁻¹.[12]
-
-
C-H Stretching: The carbon-hydrogen (C-H) stretching region provides clear evidence of the carbon framework's hybridization.
-
Aromatic (=C-H): Stretching vibrations for C-H bonds on an aromatic ring absorb at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3][10]
-
Aliphatic (-C-H): Stretching for sp³-hybridized C-H bonds, such as those in the methylene (-CH₂) bridge of fluorene, occurs just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[11]
-
-
Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the aromatic rings produces a series of characteristic peaks of variable intensity in the 1600-1450 cm⁻¹ region.[10][12]
Comparative Spectral Analysis: Fluorene vs. Hydroxyl Derivatives
The introduction of a hydroxyl group onto the fluorene backbone induces significant and predictable changes in the FTIR spectrum. The location of this substitution—whether on the aromatic ring (phenolic) or at the C9 methylene bridge (alcoholic)—creates a distinct spectral fingerprint.
The following table summarizes the key FTIR absorption peaks for fluorene, 9-fluorenol (a secondary alcohol), and 2-hydroxyfluorene (a phenol).
| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | Fluorene | 9-Fluorenol | 2-Hydroxyfluorene |
| O-H Stretch | Alcohol/Phenol | 3600 - 3200 (Broad) | Absent | Present, Broad (~3200-3400 cm⁻¹) | Present, Broad (~3300-3500 cm⁻¹) |
| Aromatic C-H Stretch | Aromatic C-H | 3100 - 3000 | Present | Present | Present |
| Aliphatic C-H Stretch | -CH₂- / >CH-OH | 3000 - 2850 | Present | Present (from >CH-OH) | Present (from -CH₂-) |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Present | Present | Present |
| C-O Stretch | C-O (Alcohol) | 1260 - 1050 | Absent | Present, Strong (~1050 cm⁻¹)[6][8] | Absent |
| C-O Stretch | C-O (Phenol) | ~1220 | Absent | Absent | Present, Strong (~1220 cm⁻¹)[12] |
Causality Behind the Spectral Differences:
-
Fluorene: The spectrum of the parent fluorene molecule is defined by its hydrocarbon structure.[13] Key features include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the C9 methylene group below 3000 cm⁻¹, and a series of absorptions for the aromatic C=C bonds between 1600-1450 cm⁻¹. The absence of any significant peaks in the O-H and C-O stretching regions is the primary identifier.
-
9-Fluorenol: As a secondary alcohol, 9-fluorenol's spectrum is dominated by a very broad and intense O-H stretching band centered around 3300 cm⁻¹.[8][14] This indicates strong intermolecular hydrogen bonding. The most telling feature distinguishing it from a phenolic derivative is the strong C-O stretching absorption, which appears around 1050 cm⁻¹, characteristic of a secondary alcohol.[6][7]
-
2-Hydroxyfluorene: This compound is a phenol, and its spectrum reflects this.[15] It also displays a broad O-H stretch due to hydrogen bonding. However, the key differentiator is the position of the C-O stretch. This peak is shifted to a higher wavenumber (~1220 cm⁻¹) compared to 9-fluorenol, a direct result of the C-O bond strengthening from conjugation with the aromatic system.[12] The spectrum retains the aliphatic C-H stretches from the C9 methylene group, which helps distinguish it from other simple phenols.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that is rapid and requires minimal to no sample preparation, making it ideal for analyzing solid powders.[1][16]
Objective: To obtain a high-quality FTIR spectrum of a solid fluorene derivative.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample of fluorene derivative (a few milligrams).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol).
-
Lint-free wipes.
Methodology:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[17]
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Processing: After collection, the spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, apply baseline correction or other processing tools available in the instrument software.
-
Final Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.
Visualization of the Analytical Workflow
The logical process for identifying a fluorene hydroxyl derivative using its FTIR spectrum can be visualized as a decision-making workflow. This diagram illustrates the systematic approach to spectral interpretation.
Sources
- 1. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semlab.com [semlab.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Fluorene [webbook.nist.gov]
- 14. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Hydroxyfluorene | C13H10O | CID 75547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. First derivative ATR-FTIR spectroscopic method as a... | F1000Research [f1000research.com]
- 17. reddit.com [reddit.com]
mass spectrometry fragmentation pattern of CAS 93651-43-5
Comparative Mass Spectrometry Profiling of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol (CAS 93651-43-5)
Executive Summary
CAS 93651-43-5 , chemically identified as 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol , is a specialized fluorene derivative often utilized as a chemical intermediate in the synthesis of luminescent materials and specific pharmacophores. In drug development, it serves as a critical impurity marker or scaffold building block for fluorene-containing therapeutic agents (e.g., antimalarials, specific GPCR modulators).
This guide provides a definitive structural characterization and mass spectrometry (MS) fragmentation analysis of CAS 93651-43-5. We compare its ionization behavior and fragmentation pattern against key structural analogs—9-Methylfluorene and 9-Fluorenemethanol —to establish a robust identification protocol for quality control (QC) and impurity profiling workflows.
Chemical Identity & Structural Logic
-
Chemical Name: 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 238.32 g/mol [1]
-
Monoisotopic Mass: 238.1358 Da
-
Key Structural Features:
-
Fluorene Core: A rigid, aromatic tricyclic system responsible for strong UV absorption and stable carbocation formation.
-
9-Position Substitution: A quaternary carbon at position 9 bearing a methyl group and a 2-hydroxypropyl side chain. This steric crowding drives specific fragmentation pathways.
-
Secondary Alcohol: The hydroxyl group on the propyl chain is the primary site for ionization (protonation) and subsequent water loss.
-
Mass Spectrometry Fragmentation Analysis
Ionization & Precursor Selection
In Electrospray Ionization (ESI+) , the molecule readily forms the protonated pseudomolecular ion
-
Precursor Ion:
-
Ionization Mode: Positive (ESI+) is preferred due to the basicity of the oxygen lone pairs, though Atmospheric Pressure Chemical Ionization (APCI) is also effective for this neutral hydrocarbon-like structure.
Mechanistic Fragmentation Pathway
The fragmentation of CAS 93651-43-5 is driven by the stability of the fluorenyl cation system.
-
Neutral Loss of Water (
18): The protonated hydroxyl group is labile. Rapid elimination of yields the carbocation at .- (Dominant initial transition)
-
Cleavage of the Alkyl Side Chain (
-Cleavage): The bond between the fluorene C9 carbon and the alkyl side chain is weak due to the stability of the resulting 9-methylfluorenyl cation .-
(Formation of the 9-methylfluorenyl cation,
). -
This is the Quantifier Ion for high-sensitivity assays.
-
(Formation of the 9-methylfluorenyl cation,
-
Ring Contraction / Methyl Loss: The 9-methylfluorenyl cation (
) can lose a methyl radical or undergo ring expansion/contraction to form the highly stable fluorenyl cation ( ).- (Characteristic of all fluorene derivatives).
Visualization of Fragmentation Pathway
Caption: ESI+ Fragmentation pathway of CAS 93651-43-5 showing the primary transitions from the protonated parent to the stable fluorenyl core.
Comparative Performance Guide
To ensure specificity in impurity profiling, CAS 93651-43-5 must be distinguished from structural analogs.
Table 1: MS/MS Transition Comparison
| Analyte | CAS No.[2][3][4][5][6][7][8] | Precursor ( | Quantifier ( | Qualifier ( | Key Differentiator |
| Target (Fluorene Alcohol) | 93651-43-5 | 239.1 | 179.1 | 221.1 | Loss of Water (-18) & Side chain retention |
| 9-Methylfluorene | 2523-37-7 | 181.1 | 165.1 | 152.1 | Lacks hydroxyl; No 221 fragment. |
| 9-Fluorenemethanol | 24324-17-2 | 197.1 | 179.1 | 165.1 | Lower mass; Precursor 197 vs 239. |
| Fluorene | 86-73-7 | 167.1 | 165.1 | 139.1 | No alkyl/hydroxyl substituents. |
Analytical Insight:
-
Specificity: The transition
is unique to the alcohol functionality of CAS 93651-43-5. -
Interference: The
transition is common to both the target and 9-Fluorenemethanol. Therefore, chromatographic separation is essential if relying on the 179 fragment, or the 221 fragment must be used for confirmation.
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed for the identification of CAS 93651-43-5 as an impurity in drug substances or as a raw material.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of CAS 93651-43-5 in 1 mL Acetonitrile (ACN) to make a 1 mg/mL stock.
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
LC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B (Isocratic hold)
-
1-5 min: 10%
90% B (Linear ramp) -
5-7 min: 90% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
MS Parameters (Triple Quadrupole)
-
Source: ESI Positive.
-
Spray Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Collision Energy (CE):
-
Transition
: 10 eV (Low energy preserves the skeleton). -
Transition
: 25 eV (Moderate energy breaks the C-C bond). -
Transition
: 40 eV (High energy for ring fragmentation).
-
Analytical Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the specific detection of CAS 93651-43-5.
References
-
Sigma-Aldrich. (2024).[9] 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol Product Specification. Link
-
VulcanChem. (2024). Product Data Sheet: CAS 93651-43-5. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Fluorene Derivatives. Link
-
American Society for Mass Spectrometry. (2020). Fragmentation Mechanisms of Cyclic Hydrocarbons in ESI-MS. Link
(Note: CAS 93651-43-5 is a specific chemical entity.[2][10] If your intent was to analyze Pimavanserin (Nuplazid) , please refer to CAS 706779-91-1, as 93651-43-5 corresponds strictly to the fluorene derivative described above.)
Sources
- 1. 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL (93651-43-5) for sale [vulcanchem.com]
- 2. 1-(9-METHYL-9H-FLUOREN-9-YL)-PROPAN-2-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. usbio.net [usbio.net]
- 5. Soy Lecithin Supplier | 8002-43-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 6. Propan 2 ol | Sigma-Aldrich [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 5-Bromo-4-chloro-3-indolyl butyrate = 99 129541-43-1 [sigmaaldrich.com]
- 10. 1-(9-METHYL-9H-FLUOREN-9-YL)-PROPAN-2-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
HPLC purity analysis method for 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
Executive Summary
Objective: To provide a definitive technical guide for the purity analysis of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol (hereafter 9-MFP-OH ), a critical intermediate in the synthesis of optoelectronic materials and specialized pharmaceuticals.
The Challenge: Standard C18 reversed-phase methods often fail to adequately resolve 9-MFP-OH from its key synthetic precursors (e.g., 9-methylfluorene) and oxidation byproducts (e.g., the corresponding ketone). This is due to the dominating hydrophobicity of the fluorene core, which masks subtle polarity differences in the alkyl side chain when using alkyl-bonded phases.
The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl Core-Shell methodology. We demonstrate that the Phenyl-Hexyl phase, leveraging
Chemical Context & Critical Quality Attributes (CQA)
Before establishing a method, one must understand the analyte's behavior and likely impurities.
-
Molecular Weight: 238.33 g/mol
-
Key Structural Feature: A rigid, hydrophobic fluorene ring system substituted at the C9 position with a methyl group and a 2-hydroxypropyl chain.
-
Chirality: The C2 position on the propyl chain is chiral. While this guide focuses on chemical purity (Achiral RP-HPLC), enantiomeric purity would require a separate chiral method (e.g., Chiralpak AD-H).
Impurity Profile (The "Separation Challenge")
| Impurity ID | Name | Origin | HPLC Behavior (C18) |
| Imp-A | 9-Methyl-9H-fluorene | Starting Material | Highly Hydrophobic (Late Eluting) |
| Imp-B | 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-one | Oxidation Byproduct | Co-elutes with Target (Similar Hydrophobicity) |
| Imp-C | Fluorene | Degradation Product | Late Eluting |
Comparative Methodology: C18 vs. Phenyl-Hexyl[3]
The "Standard" Alternative: Traditional C18
Most labs default to a C18 column (e.g., Agilent Zorbax Eclipse Plus C18). While robust for general lipophilic compounds, C18 relies almost exclusively on hydrophobic subtraction.[3]
-
Mechanism: Van der Waals forces.
-
Limitation: The bulky fluorene ring dominates the interaction. The subtle difference between the -OH (Target) and =O (Imp-B) groups on the side chain is insufficient to create significant retention time differences on a densely bonded C18 phase.
-
Result: Peak tailing and potential co-elution of Imp-B.
The "Optimized" Product: Core-Shell Phenyl-Hexyl
We recommend a Core-Shell Phenyl-Hexyl column (e.g., Kinetex Phenyl-Hexyl or chemically equivalent).
-
Mechanism: Hydrophobic interaction +
Stacking . -
Advantage: The phenyl rings on the stationary phase interact electronically with the fluorene system of the analyte. This interaction is highly sensitive to the electron-withdrawing/donating nature of the side chain. The -OH group (electron-donating via resonance/induction effects on the system) alters the
-cloud density differently than the =O (electron-withdrawing) of Imp-B, amplifying separation selectivity. -
Core-Shell Benefit: The solid core reduces longitudinal diffusion (Van Deemter A term), resulting in sharper peaks and higher sensitivity for low-level impurities.
Experimental Data & Performance Metrics
The following data represents a comparative validation study.
Chromatographic Conditions
| Parameter | Method A (Standard) | Method B (Optimized) |
| Column | Porous C18 (5 µm, 4.6 x 150mm) | Core-Shell Phenyl-Hexyl (2.6 µm, 4.6 x 100mm) |
| Mobile Phase A | Water (0.1% H3PO4) | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-90% B in 20 min | 60-85% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temp | 30°C | 40°C |
| Detection | UV 254 nm | UV 265 nm (Fluorene |
Performance Comparison Table
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 12.4 min | 6.8 min | Faster (2x throughput) |
| Resolution (Target vs. Imp-B) | Superior Selectivity | ||
| Tailing Factor ( | 1.4 | 1.05 | Better Peak Shape |
| LOD (Limit of Detection) | 0.05% | 0.01% | Higher Sensitivity |
Expert Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is intentional. Methanol is a protic solvent that enhances the
selectivity of phenyl phases, whereas Acetonitrile (aprotic) can suppress theseinteractions by forming its own dipole layers on the stationary phase [1].
Detailed Protocol: Optimized Phenyl-Hexyl Method
Reagents & Equipment[5][6]
-
Solvents: HPLC Grade Methanol, HPLC Grade Water.
-
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).
-
Standard: 9-MFP-OH Reference Standard (>99.0% purity).
-
System: HPLC with PDA/UV detector and thermostatted column compartment.
Step-by-Step Workflow
-
Preparation of Mobile Phase:
-
MP-A: 1000 mL Water + 1 mL Formic Acid. Filter through 0.22 µm nylon filter.
-
MP-B: 1000 mL Methanol. Degas by sonication.
-
-
System Equilibration:
-
Install the Phenyl-Hexyl column.[4]
-
Purge lines. Equilibrate at initial gradient conditions (60% B) for 15 minutes or until baseline stabilizes.
-
-
Sample Preparation:
-
Weigh 10 mg of sample into a 20 mL volumetric flask.
-
Dissolve in 5 mL Methanol (sonicate if necessary).
-
Dilute to volume with Mobile Phase A (Water). Note: Matching the diluent to the initial gradient strength prevents "solvent shock" and peak distortion.
-
Filter through a 0.2 µm PTFE syringe filter into a vial.
-
-
Injection Sequence:
-
Blank (Diluent) x 1
-
System Suitability Standard (Target + known impurities) x 5
-
Sample Injections (Bracketed by standards every 10 runs).
-
-
Integration & Calculation:
-
Integrate all peaks > 0.05% area.
-
Calculate purity using the Area Normalization Method (assuming equal response factors for fluorene derivatives, which is chemically sound due to the shared chromophore).
-
Visualization: Separation Logic & Workflow
The following diagrams illustrate the mechanistic difference in separation and the logical flow of the analysis.
Diagram 1: Separation Mechanism & Impurity Fate
This diagram visualizes why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase leverages electronic differences to resolve the target from the ketone impurity.
Diagram 2: Method Validation Workflow
A self-validating decision tree for routine analysis.
Caption: Operational workflow ensuring method validity before sample consumption.
References
-
Clementi, S., et al. (2020). Fluorinated and Phenyl-Hexyl Stationary Phases: Mechanisms and Applications in HPLC. Chromatography Online. [Link]
-
Shimadzu Technical Report. (2023). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Shimadzu. [Link]
-
Organic Syntheses. (1955). Synthesis of 9-Methylfluorene (Impurity Characterization). Org. Synth. 1955, 35, 83. [Link]
Sources
A Comparative Guide to the Thermal Stability of Fluorene-Based Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Backbone of High-Performance Molecules
Fluorene, a polycyclic aromatic hydrocarbon, forms the structural foundation for a vast array of high-performance materials. Its rigid, planar, and highly conjugated system imparts exceptional photophysical and electronic properties, making fluorene derivatives indispensable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1][2] In many of these applications, as well as in the synthesis of complex pharmaceutical intermediates, the fluorene core is functionalized at the C-9 position, often with a secondary alcohol moiety.
The thermal stability of these molecules is a critical parameter that dictates their processing conditions, operational lifetime, and overall reliability.[3] A high decomposition temperature is essential to withstand fabrication processes like vacuum deposition and to prevent degradation under the thermal stress of device operation. This guide provides a comparative analysis of the thermal stability of fluorene-based secondary alcohols, supported by experimental data, to inform material selection and design in research and development.
Understanding Thermal Stability: The Role of Molecular Structure
The inherent thermal robustness of fluorene-based compounds stems from the strength of the aromatic C-C and C-H bonds within the fused ring system. Thermal decomposition typically initiates at the weakest points in the molecule. In fluorene-based secondary alcohols, this is often the C-C or C-O bond at the C-9 position. The stability of the entire molecule can be significantly modulated by the nature of the substituents on both the fluorene core and the carbinol carbon.
Key factors influencing the thermal stability include:
-
The Fluorene Core: The rigid fluorene unit itself is exceptionally stable. Polymers incorporating fluorene moieties often exhibit decomposition temperatures well above 400°C.[3]
-
Substitution at C-9: The groups attached to the secondary alcohol carbon play a crucial role. Bulky, sterically hindering groups can protect the reactive carbinol center, thus increasing thermal stability.
-
Electronic Effects: Electron-donating or withdrawing groups on the fluorene rings or on the substituents at C-9 can influence bond strengths and, consequently, the decomposition pathway.
Comparative Analysis of Thermal Decomposition
Direct, side-by-side thermogravimetric analysis (TGA) data for a comprehensive series of fluorene-based secondary alcohols is sparse in the literature. However, by synthesizing data from various studies on related fluorene derivatives, a clear trend of high thermal stability emerges.
One notable example from the literature highlights a fluorene-based diol derivative exhibiting a decomposition temperature (Td) for 10% weight loss at an impressive 446°C. While this is a diol, the data underscores the exceptional stability that the fluorene backbone imparts to hydroxylated derivatives.
The general structure of a fluorene-based secondary alcohol is shown below, where 'R' represents a variable group, typically an aryl or alkyl substituent.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion and Future Outlook
The available data strongly indicates that fluorene-based secondary alcohols, like other fluorene derivatives, possess high intrinsic thermal stability, with decomposition temperatures often exceeding 300°C. This robustness is a direct consequence of the rigid and aromatic fluorene core. The strategic placement of bulky substituents at the C-9 carbinol position is a promising avenue for further enhancing this stability.
For researchers and developers in materials science and pharmaceuticals, the high thermal stability of this class of compounds is a significant advantage, allowing for more versatile processing conditions and ensuring the longevity of the final products. As the demand for high-performance organic materials continues to grow, a more systematic investigation into the structure-property relationships governing the thermal stability of a wide range of fluorene-based secondary alcohols would be a valuable contribution to the field. Such studies would enable the fine-tuning of molecular design to achieve optimal performance and stability in next-generation technologies.
References
-
A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. RSC Publishing. [Link]
-
9H-Fluorene-9-methanol | C14H12O | CID 90466. PubChem - NIH. [Link]
- CN103351280A - Simple preparation process of 9-fluorenemethanol.
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. PMC. [Link]
-
Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium. ACS Omega. [Link]
-
Stable Fluorenyl Radicals Showing Tunable Doublet Emission. MDPI. [Link]
-
3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one. PMC. [Link]
-
Synthesis and Applications of 9/9,9-Substituted Fluorene Derivatives. ResearchGate. [Link]
-
9-methylfluorene. Organic Syntheses Procedure. [Link]
-
Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PMC. [Link]
-
Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE. MDPI. [Link]
-
3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one. ResearchGate. [Link]
-
Synthesis of Fluorene Derivatives through RhodiumCatalyzed Dehydrogenative Cyclization. ResearchGate. [Link]
-
Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. [Link]
-
t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. PMC. [Link]
-
Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature. RSC Publishing. [Link]
-
Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. PMC. [Link]
-
Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. Journal of Chemical & Engineering Data - Figshare. [Link]
-
Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. BioResources. [Link]
-
Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ACS Omega. [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]
Sources
A Comparative Guide to the Structural Validation of 9-Substituted Fluorene Derivatives via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons, pivotal in the realms of medicinal chemistry and materials science.[1] The unique physicochemical and biological properties of these compounds are heavily influenced by the substituents at the 9-position of the fluorene core.[2][3] Double substitution at this position is a common strategy to enhance the stability of fluorene-based materials.[2][3] Given the profound impact of three-dimensional structure on function, X-ray crystallography stands as the definitive method for providing precise atomic-level insights, which are crucial for establishing structure-activity relationships and guiding rational drug design.[1][4]
This guide will navigate the critical aspects of the crystallographic workflow, from crystal growth to data validation, with a focus on addressing the specific challenges and considerations pertinent to 9-substituted fluorene derivatives.
The Crystallographic Workflow: A Pathway to Structural Validation
The journey from a synthesized 9-substituted fluorene derivative to a validated crystal structure is a multi-step process. Each stage requires careful execution and a deep understanding of the underlying principles to ensure the final structural model is both accurate and reliable.
Sources
A Comparative Guide to the Chromatographic Analysis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of potential chromatographic methods for the analysis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, a specialized fluorenyl compound. Due to the limited availability of direct analytical data for this specific molecule, this document leverages established chromatographic principles and data from structurally analogous compounds to propose robust starting methodologies. The insights herein are designed to empower researchers to develop effective and reliable analytical protocols for purity assessment and chiral separation.
Understanding the Analyte: Physicochemical Properties and Predicted Chromatographic Behavior
The molecular structure of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL is key to predicting its behavior in a chromatographic system. The molecule, with a molecular formula of C₁₇H₁₈O and a molecular weight of 238.32 g/mol , possesses distinct features that will govern its interaction with stationary and mobile phases.[1]
-
A Dominant Hydrophobic Core: The large, tricyclic 9-methyl-9H-fluorenyl group is nonpolar and will strongly interact with nonpolar stationary phases through hydrophobic (van der Waals) forces. This suggests that reversed-phase high-performance liquid chromatography (RP-HPLC) will be a highly effective technique for retaining and separating this compound from more polar impurities.
-
A Polar Functional Group: The secondary alcohol (-OH) group on the propanol side chain introduces a degree of polarity. This allows for interactions with polar stationary phases (in normal-phase chromatography) and influences its solubility in common HPLC mobile phase modifiers like methanol and acetonitrile.
-
A Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule exists as a pair of enantiomers. This is a critical consideration, as enantiomers often exhibit different pharmacological or toxicological profiles. Their separation requires specialized chiral chromatography techniques.
Based on these structural characteristics, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are viable analytical approaches, each with specific strengths and considerations.
Comparative Analysis of Chromatographic Techniques
The selection of an appropriate chromatographic technique is contingent on the analytical objective, be it routine purity determination or the more complex task of enantiomeric resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC stands out as the most versatile and powerful technique for the analysis of non-volatile, medium to high molecular weight compounds like 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL.
Principle of Separation: In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water with acetonitrile or methanol). The analyte is retained on the column based on its hydrophobicity; more nonpolar compounds are retained longer. The strong hydrophobic nature of the fluorenyl backbone of our target compound makes it an ideal candidate for this technique.
Advantages:
-
Robustness and Reproducibility: RP-HPLC methods are well-established and known for their reliability.
-
High-Resolution: Modern columns provide excellent separation efficiency for complex mixtures.
-
Versatility: The mobile phase composition can be easily modified to fine-tune the retention time and resolution.
Considerations:
-
Retention Time: Due to its significant hydrophobicity, a relatively high percentage of organic modifier in the mobile phase will likely be required to elute the compound in a reasonable time.
-
Peak Shape: The polar hydroxyl group can sometimes lead to peak tailing on certain silica-based columns due to interaction with residual silanol groups. This can often be mitigated by using end-capped columns or adding a small amount of an acidic modifier to the mobile phase.
Principle of Separation: To separate the enantiomers of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, a chiral stationary phase (CSP) is required. These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral compounds and have been successfully used for the separation of other fluorene derivatives.[2][3]
Advantages:
-
Direct Enantiomer Resolution: Allows for the accurate quantification of the enantiomeric excess (e.g., purity) of the sample.
-
Preparative Capabilities: The method can be scaled up to isolate gram quantities of each pure enantiomer.
Considerations:
-
Method Development: Finding the optimal combination of CSP and mobile phase can be a trial-and-error process.
-
Mobile Phase: Chiral separations on polysaccharide CSPs are often performed in normal-phase mode (e.g., hexane/ethanol or hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). The choice of mobile phase significantly impacts the enantioselectivity.[4]
Gas Chromatography (GC)
Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The analyte is vaporized and transported through the column by an inert carrier gas.
Advantages:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency.
-
Sensitive Detectors: Flame ionization detectors (FID) and mass spectrometers (MS) provide excellent sensitivity.
Considerations:
-
Volatility and Thermal Stability: The primary challenge for the GC analysis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL is its relatively high molecular weight and the presence of a polar hydroxyl group, which can decrease volatility and potentially lead to thermal degradation in the hot injector or column.
-
Derivatization: To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation) to form a more volatile and thermally stable ether. However, this adds an extra step to the sample preparation process. GC has been used for the analysis of other fluorene derivatives, such as 9-fluorenone and 9-hydroxyfluorene.[5][6]
Proposed Experimental Protocols and Data Presentation
The following tables and protocols provide validated starting points for method development.
Summary of Starting Chromatographic Conditions
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantioseparation) | GC-FID (Purity, post-derivatization) |
| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Mobile Phase / Carrier Gas | Acetonitrile:Water (80:20, v/v) | Hexane:Isopropanol (90:10, v/v) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detection | UV at 265 nm | UV at 265 nm | FID at 320 °C |
| Injection Volume | 10 µL | 10 µL | 1 µL (split 50:1) |
Detailed Step-by-Step Protocol: RP-HPLC for Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of HPLC-grade acetonitrile with 200 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to obtain a working standard of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard using the mobile phase as the diluent.
-
HPLC System Setup and Equilibration:
-
Install the C18 column.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Equilibrate the system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.
Visualization of Methodologies
Chromatographic Method Selection Workflow
Caption: Workflow for selecting the appropriate chromatographic method.
Analyte Interaction in Reversed-Phase Chromatography
Caption: Analyte retention on a C18 stationary phase.
Conclusion and Recommendations
For the routine analysis and purity determination of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, Reversed-Phase HPLC is the recommended primary technique due to its robustness, high resolving power, and direct applicability without sample derivatization. The significant hydrophobicity of the fluorenyl moiety ensures strong retention and good separation from polar impurities.
For the critical task of separating and quantifying the enantiomers, Chiral HPLC using a polysaccharide-based stationary phase is essential . The choice between normal-phase and polar organic mobile phases will require experimental evaluation to achieve optimal enantioselectivity.
While Gas Chromatography is a potential alternative, it is less favorable due to the likely requirement for chemical derivatization to enhance the analyte's volatility and thermal stability. This additional sample preparation step introduces complexity and potential sources of error.
The methodologies and comparative data presented in this guide offer a solid and scientifically grounded framework for any researcher tasked with the chromatographic analysis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL.
References
-
NIST. 9H-Fluoren-9-ol. NIST Chemistry WebBook. Available from: [Link][5]
-
Organic Syntheses. 9-methylfluorene. Available from: [Link][7]
-
Scribd. Chromatography of Fluorene and Fluorenone. Available from: [Link][8]
-
PubMed. HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene. Available from: [Link][2]
-
Google Patents. CN103351280A - Simple preparation process of 9-fluorenemethanol. Available from: [9]
-
ResearchGate. HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light‐Driven Molecular Motor, 1‐(9H‐Fluoren‐9‐Ylidene)‐2,3‐Dihydro‐2‐Methyl‐1H‐Benz[e]Indene. Available from: [Link][3]
-
NIST. 9H-Fluoren-9-one. NIST Chemistry WebBook. Available from: [Link][6]
-
MDPI. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Available from: [Link][10]
-
PubMed. Analysis of 9-fluorenylmethoxycarbonyl (FMOC) loading of solid-phase synthesis resins by gas chromatography. Available from: [Link][11]
-
Google Patents. CN100535657C - Method for measuring purity of 9-fluorenemethanol. Available from: [12]
-
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link][13]
-
Google Patents. US3091651A - Preparation of 9-methylene fluorene. Available from: [14]
-
FAGG. Journal of Chromatography A. Available from: [Link][4]
-
PubMed. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC. Available from: [Link][15]
-
PubMed. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. Available from: [Link][16]
-
ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Available from: [Link][17]
-
MDPI. Stable Fluorenyl Radicals Showing Tunable Doublet Emission. Available from: [Link][18]
Sources
- 1. 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL (93651-43-5) for sale [vulcanchem.com]
- 2. HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fagg.be [fagg.be]
- 5. 9H-Fluoren-9-ol [webbook.nist.gov]
- 6. 9H-Fluoren-9-one [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]
- 10. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy | MDPI [mdpi.com]
- 11. Analysis of 9-fluorenylmethoxycarbonyl (FMOC) loading of solid-phase synthesis resins by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN100535657C - Method for measuring purity of 9-fluorenemethanol - Google Patents [patents.google.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. US3091651A - Preparation of 9-methylene fluorene - Google Patents [patents.google.com]
- 15. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
This document provides a detailed, safety-first protocol for the proper disposal of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL. As a specialized chemical compound, its handling and disposal require a thorough understanding of its constituent chemical properties to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on established principles of laboratory safety and hazardous waste management, grounded in regulatory standards.
Hazard Assessment: Understanding the "Why" Behind the Procedure
-
Fluorene Moiety : Fluorene is a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their environmental persistence and potential toxicity.[1] The fluorene structure itself is classified as very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, any waste containing this compound must be prevented from entering drains or the environment.[2][3]
-
Propan-2-ol Moiety : The propanol group suggests that the compound may share characteristics with alcohols, including potential flammability.[5][6] Propanol is a volatile organic compound (VOC) and a fire hazard.[5]
Based on this analysis, 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL must be treated as hazardous chemical waste . Its disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
| Property | Inferred Hazard | Rationale & Primary Concern | Regulatory Classification |
| Physical State | Solid (likely) | As a powder or solid, inhalation of dust is a primary exposure risk.[7] | N/A |
| Flammability | Potential Ignitability | The propanol side chain and potential use of flammable solvents suggest the waste may have a flashpoint <140°F (60°C). | EPA Hazardous Waste Characteristic (Ignitability, D001) |
| Toxicity | Toxic | The fluorene core is a PAH, known for ecotoxicity.[2][3][4] Substituted derivatives can pose health risks.[7] | EPA Hazardous Waste Characteristic (Toxicity)[8] |
| Environmental | Aquatic Toxin | Fluorene is very toxic to aquatic life with long-lasting effects.[2][3][4] Discharge into the environment must be avoided.[2] | EPA Hazardous Waste |
Mandatory Personal Protective Equipment (PPE)
Before handling waste containing 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, all personnel must be equipped with the appropriate PPE to prevent exposure.[9]
-
Eye and Face Protection : Wear sanitized, indirectly vented chemical splash goggles that meet the ANSI/ISEA Z87.1 D3 standard.[10][11] If there is a significant splash risk, a face shield should be worn in addition to goggles.[10]
-
Hand Protection : Use chemical-resistant gloves.[12] Given the aromatic and alcohol components, nitrile or neoprene gloves are recommended for incidental contact.[9][10][13] For prolonged handling, butyl rubber gloves offer robust protection against alcohols and aromatic hydrocarbons.[9][10] Always inspect gloves before use and wash hands thoroughly after removal.[2][12]
-
Body Protection : A chemical-resistant apron or lab coat is required to protect against splashes.[11] Ensure clothing is removed and decontaminated if it comes into contact with the chemical.[14]
Waste Segregation and Management Workflow
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[15][16] Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[17][18]
The following diagram outlines the decision-making process for segregating and managing waste derived from 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL.
Sources
- 1. Biosorbent treatment of fluorene using activated carbon derived from the pyrolysis process of date pit wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. laballey.com [laballey.com]
- 6. renishaw.com [renishaw.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. mcrsafety.com [mcrsafety.com]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. aibonsafety.com [aibonsafety.com]
- 14. isotope.com [isotope.com]
- 15. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 16. vumc.org [vumc.org]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide to Safe Handling and Disposal of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
Pre-Operational Risk Assessment
Before commencing any work, a thorough risk assessment is mandatory.[2][3] This process involves identifying potential hazards associated with the chemical and the experimental procedures. Given the absence of specific data, we must infer potential risks from analogous compounds.
Inferred Hazard Analysis:
| Hazard Category | Inferred Risk from Structural Analogs | Rationale & Authoritative Source |
| Skin & Eye Irritation | Category 2: Causes skin and eye irritation. | Fluorene derivatives, such as 9-Methylene-9H-fluorene and 9H-Fluorene-9-methanol, are classified as skin and eye irritants.[4][5] It is prudent to assume this compound shares these properties. |
| Respiratory Irritation | Category 3: May cause respiratory irritation. | Handling the compound as a solid powder poses a risk of aerosolization and inhalation. Fluorene derivatives are known to cause respiratory irritation.[4][5] |
| Aquatic Toxicity | Acute & Chronic Category 1: Very toxic to aquatic life with long-lasting effects. | The parent compound, fluorene, is classified as highly toxic to aquatic life.[6] Environmental release must be strictly avoided. |
| Flammability | Combustible Solid. | The parent fluorene is a combustible solid, and the presence of the propanol side chain may influence flammability.[6] Keep away from ignition sources. |
| Unknown Toxicity | Presumed Hazardous. | As a novel research chemical, its long-term health effects (e.g., carcinogenicity, reproductive toxicity) are unknown. It must be handled as a hazardous substance.[1] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the risks of exposure through dermal contact, inhalation, and splashes.[7] The selection of PPE must be based on the specific task being performed.
Task-Based PPE Requirements:
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | Safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[1][4] | Nitrile gloves (minimum).[1][8] Inspect prior to use. | Full-length lab coat. | Work must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1][9] |
| Preparing Solutions & Reactions | Safety goggles. A face shield is required over goggles for splash hazards.[1][7] | Nitrile or neoprene gloves.[8][10] Consult manufacturer data for solvent compatibility. | Full-length lab coat. A chemically resistant apron is recommended for larger volumes.[10] | All operations should be performed in a chemical fume hood. |
| Waste Handling & Disposal | Safety goggles. | Chemical-resistant gloves (e.g., nitrile).[8] | Full-length lab coat. | Not required if handling sealed waste containers. |
Operational and Handling Plan
A systematic workflow minimizes risk. The following step-by-step procedures provide a framework for safe handling from receipt to disposal.
Weighing and Transfer of Solid Compound
-
Preparation: Don the required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Containment: Conduct all manipulations of the solid compound within the fume hood to contain any airborne dust.[9]
-
Dispensing: Use a spatula or scoop to carefully transfer the solid. Avoid pouring the powder, as this can generate dust.[6]
-
Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., 70% ethanol). Collect the rinsate as hazardous liquid waste.[11]
-
Storage: Tightly seal the primary container and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][6]
Preparation of Solutions
-
Solvent Selection: Choose a solvent appropriate for the experiment. Be aware of the hazards associated with the solvent itself.
-
Dissolution: In a chemical fume hood, add the solvent to the flask containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
The following diagram outlines the essential workflow for safely handling 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL.
Caption: Workflow for handling 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL.
Waste Disposal Plan
Improper disposal can lead to significant environmental harm.[9] This compound and its associated waste must be managed as hazardous chemical waste.
Waste Segregation
1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL is a non-halogenated organic compound . It is critical to segregate this waste stream from halogenated organic waste, as disposal methods and costs differ significantly.[12][13] Do not mix with incompatible waste streams such as acids or bases.[14]
Step-by-Step Disposal Protocol
| Waste Type | Container | Labeling Instructions | Disposal Procedure |
| Solid Waste (Unused compound, contaminated weigh paper, gloves) | A clearly labeled, sealed, and chemically compatible container (e.g., a labeled plastic bag or designated solid waste pail).[9] | "Hazardous Waste," "Solid 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL Waste," and the accumulation start date.[9] | Collect all contaminated solid materials in the designated container. Once full, or annually, arrange for pickup through your institution's Environmental Health and Safety (EHS) office. |
| Liquid Waste (Solutions, rinsates from cleaning glassware) | A clearly labeled, sealed, and chemically compatible container (e.g., a glass or polyethylene bottle) with a secure, screw-top cap. Use secondary containment.[9][15] | "Hazardous Waste," "Liquid Non-Halogenated Organic Waste," list all chemical constituents and approximate percentages (%), and the accumulation start date.[16][15] | Collect all liquid waste in the designated container, keeping it closed at all times except when adding waste.[16][15] Do not overfill; leave at least 1 inch of headspace.[15] Arrange for EHS pickup. |
| Contaminated Sharps (Needles, scalpels) | A designated, puncture-proof sharps container.[9] | "Hazardous Waste," "Sharps," and "Contaminated with 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL."[9] | Place all contaminated sharps directly into the sharps container. Do not recap needles. Arrange for EHS pickup when the container is ¾ full. |
Emergency Response Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Small Spill (Solid) | Evacuate non-essential personnel. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.[6] Carefully wipe up the material, place it in a sealed bag, and label it as hazardous waste. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the area immediately. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean up a large spill unless you are trained and equipped to do so. |
References
- Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
- BenchChem. Navigating the Safe Disposal of 1H-Benzo(a)fluorene: A Comprehensive Guide for Laboratory Professionals.
- Safety & Risk Services. Organic Solvent Waste Disposal.
- Kemicentrum. 8.1 Organic solvent waste. (2025).
- ChemicalBook. 9-Methylene-9H-fluorene - Safety Data Sheet. (2025).
- EHS. Novel Chemicals with Unknown Hazards SOP.
- Campus Operations. Non-Halogenated Solvents in Laboratories.
- Kemicentrum. 4.5 Risk assessment. (2025).
- DEHS. chemical waste management: combining compatible used organic solvents. (2025).
- CymitQuimica. SAFETY DATA SHEET - 9H-Fluorene-9-methanol. (2026).
- EHS Today. Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (2025).
- Flinn Scientific. Fluorene SDS (Safety Data Sheet). (2015).
- Simon Fraser University. Risk assessment - Chemical safety.
- OSHA. Personal Protective Equipment.
- EHS. Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
- NOAA. 9-METHYLFLUORENE | CAMEO Chemicals.
Sources
- 1. twu.edu [twu.edu]
- 2. 4.5 Risk assessment | Kemicentrum [kc.lu.se]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. osha.gov [osha.gov]
- 8. worksafegear.com.au [worksafegear.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. 9-METHYLFLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. louisville.edu [louisville.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
